Sporidesmolide V
Description
Properties
IUPAC Name |
(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,25-,26-,27-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGMHZCDRCPQDM-DFTYQABXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fungal Origins and Biosynthetic Pathway of Sporidesmolide V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmolide V is a naturally occurring cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond. This technical guide delves into the origin of this compound, detailing its producing organism, biosynthetic pathway, and the experimental methodologies for its isolation and characterization. All quantitative data are presented in structured tables, and the proposed biosynthetic pathway is visualized using a Graphviz diagram.
Origin of this compound
This compound is a secondary metabolite produced by the fungus Pithomyces chartarum[1]. This fungus is widespread and can be found in various environments, including pastures and on plant debris[2]. While P. chartarum is notoriously known for producing the mycotoxin sporidesmin, which causes facial eczema in ruminants, it also synthesizes a range of other secondary metabolites, including a family of cyclodepsipeptides known as sporidesmolides[2][3].
Physicochemical and Spectroscopic Data
The isolation and structure elucidation of this compound have provided key quantitative data essential for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C35H62N4O8 | --INVALID-LINK-- |
| Molecular Weight | 666.4567 g/mol | --INVALID-LINK-- |
| Melting Point | 215-216 °C | --INVALID-LINK-- |
| Specific Optical Rotation | [α]D -198° (c 0.26, CHCl3) | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
High-resolution mass spectrometry has been crucial in determining the elemental composition of this compound.
| Ion Type | Observed m/z | Calculated m/z | Reference |
| [M]+ | 666.4577 | 666.4567 | --INVALID-LINK-- |
Table 2: High-Resolution Mass Spectrometry Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the intricate cyclic structure of this compound. The 13C NMR chemical shifts provide a fingerprint of the carbon skeleton.
| Chemical Shift (δC, ppm) | Assignment |
| 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 | 6 x C=O |
| 79.64, 73.19 | 2 x α-C (hydroxy acids) |
| 65.55, 63.93, 54.23, 51.57 | 4 x α-C (amino acids) |
| 40.68, 40.19, 39.17, 37.72 | 4 x β-C |
| 29.95, 29.59, 26.43, 25.33, 24.96, 24.73 | 6 x γ/δ-C |
| 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 | Methyl groups |
Table 3: 13C NMR Spectroscopic Data for this compound in CDCl3 (Reference: --INVALID-LINK--)
Biosynthesis of this compound
This compound is a cyclodepsipeptide, and its biosynthesis is proposed to occur via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. NRPSs are large, multi-modular enzymes that synthesize peptides independently of ribosomes. Each module is responsible for the incorporation of a specific amino acid or α-hydroxy acid.
While the specific gene cluster for sporidesmolide biosynthesis in Pithomyces chartarum has not yet been explicitly characterized in the reviewed literature, the genome of Pseudopithomyces chartarum (a synonym) has been sequenced[2][4]. This genomic data provides a valuable resource for identifying the putative NRPS gene cluster responsible for sporidesmolide synthesis through bioinformatic analysis[5][6].
The proposed biosynthetic pathway for this compound involves the sequential condensation of six precursor molecules: two α-hydroxy acids and four amino acids. The structure of this compound is cyclo-(2-hydroxyisovaleryl-D-alloisoleucyl-D-leucyl-2-hydroxyisocaproyl-L-valyl-L-N-methylleucyl).
Figure 1: Proposed biosynthetic pathway for this compound.
Experimental Protocols
Fungal Culture and Fermentation
While a specific protocol for maximizing this compound production is not detailed in the available literature, general culture conditions for Pithomyces chartarum can be adapted. The production of secondary metabolites in this fungus is influenced by factors such as temperature and culture medium.
-
Organism: Pithomyces chartarum (e.g., ATCC 26954).
-
Culture Medium: An enriched potato carrot medium has been used for the production of sporidesmolides[3]. Alternatively, rabbit food agar can be used for routine culture.
-
Incubation Conditions: The fungus is typically cultured at 24°C[2]. Optimal temperature for the production of the related metabolite, sporidesmin, is in the range of 20-25°C[7].
-
Fermentation: For larger scale production, liquid fermentation in a suitable broth medium is employed. The culture is incubated for a period sufficient for fungal growth and secondary metabolite production, typically several days to weeks.
Extraction and Isolation of this compound
The following protocol is based on the methods described for the isolation of this compound.
-
Extraction:
-
The fungal mycelium is harvested from the liquid culture by filtration.
-
The mycelial mat is dried.
-
The dried mycelium is extracted with a suitable organic solvent, such as chloroform or methanol.
-
-
Purification:
-
The crude extract is concentrated under reduced pressure.
-
The residue is subjected to repetitive reversed-phase partition chromatography. A C18 column is typically used with a mobile phase gradient of methanol and water.
-
Fractions are collected and analyzed by an appropriate method (e.g., TLC or HPLC) to identify those containing this compound.
-
Fractions enriched with this compound are pooled and concentrated.
-
Final purification can be achieved by vacuum sublimation of the enriched fraction.
-
Conclusion
This compound is a fascinating example of the complex secondary metabolites produced by the fungus Pithomyces chartarum. Its biosynthesis via a putative NRPS pathway highlights the intricate enzymatic machinery present in fungi. Further research, particularly the identification and characterization of the this compound biosynthetic gene cluster, will provide deeper insights into its formation and may open avenues for its biotechnological production and the generation of novel analogs with potential pharmaceutical applications. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.
References
- 1. [논문]Isolation and structure of this compound from cultures of Pithomyces chartarum [scienceon.kisti.re.kr]
- 2. biorxiv.org [biorxiv.org]
- 3. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovery and isolation of Sporidesmolide V from Pithomyces chartarum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pithomyces chartarum, a saprophytic fungus found predominantly in subtropical climates, is a known producer of various secondary metabolites, including the mycotoxin sporidesmin and a class of cyclic depsipeptides known as sporidesmolides.[1] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of a specific member of this family, Sporidesmolide V. The methodologies detailed herein are based on established protocols and aim to provide a comprehensive resource for researchers interested in the natural products chemistry of this fungal species.
Cyclic depsipeptides are a class of compounds characterized by a ring structure containing both amide and ester bonds.[2] They have garnered significant interest in the scientific community due to their diverse biological activities.[2] this compound, a homolog of other known sporidesmolides, represents one of the several cyclodepsipeptides produced by P. chartarum.[3]
Fungal Cultivation and Extraction of Sporidesmolides
The production of this compound begins with the cultivation of Pithomyces chartarum. Successful cultivation and subsequent extraction of the total sporidesmolide fraction are critical preliminary steps for the isolation of the target compound.
Experimental Protocol: Fungal Cultivation and Extraction
1. Fungal Strain and Culture Media:
-
A viable strain of Pithomyces chartarum is required. Strains can be obtained from culture collections such as ATCC.
-
Several media can be used for the cultivation of P. chartarum for secondary metabolite production. These include:
-
Potato Carrot Extract Medium: Known to support good growth and production of sporidesmolides.
-
Yeast Malt Broth (YMB): Composed of yeast extract (6 g/L), malt extract (10 g/L), and D-glucose (6 g/L) at a pH of 6.3.[4]
-
Potato Dextrose Agar (PDA) or Malt Extract Agar can be used for initial culture and maintenance.[5]
-
2. Cultivation Conditions:
-
The fungus is typically grown in flasks (e.g., 500 mL Erlenmeyer flasks containing 250 mL of broth) for liquid cultures.[4]
-
Incubation is carried out at a temperature of approximately 23-25°C.[1][4]
-
For liquid cultures, continuous agitation at around 140 rpm is recommended to ensure aeration and homogenous growth.[4]
-
Optimal production of conidia and vegetative hyphae occurs at 24°C.[1]
3. Harvesting and Mycelial Felt Preparation:
-
After a suitable incubation period, typically determined by monitoring glucose consumption or fungal growth, the fungal culture is harvested.[4]
-
The mycelium is separated from the culture broth by filtration, for example, using sterile paper discs.[4]
-
The collected mycelial felt is then dried.
4. Extraction of Total Sporidesmolides:
-
The dried mycelial felts are subjected to a brief wash with chloroform. This method is effective for quantitatively removing sporidesmolides, which are located on the spore surface.[3]
-
The chloroform extract, containing the total sporidesmolide fraction, is then collected for further purification.
Isolation and Purification of this compound
The crude chloroform extract contains a mixture of several sporidesmolides. The isolation of this compound requires chromatographic separation techniques.
Experimental Protocol: Purification of this compound
1. Repetitive Reversed-Phase Partition Chromatography:
-
The total sporidesmolide fraction obtained from the chloroform extract is subjected to repetitive reversed-phase partition chromatography.
-
This technique separates the different sporidesmolide congeners based on their polarity.
-
Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.
2. Vacuum Sublimation:
-
The fractions enriched with this compound are combined.
-
Final purification is achieved by vacuum sublimation of the combined fractions.
Structural Elucidation of this compound
The determination of the chemical structure of this compound involves a combination of spectroscopic and analytical techniques.
Methodologies for Structure Determination
1. Mass Spectrometry (MS):
-
High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the purified compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Both ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule.
-
The chemical shifts provide information about the electronic environment of each nucleus, allowing for the identification of the constituent amino acid and hydroxy acid residues.
3. Elemental Analysis:
-
Combustion analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the molecular formula.
4. Optical Rotation:
-
The specific optical rotation is measured to determine the chirality of the molecule.
Quantitative Data for this compound
The following tables summarize the key quantitative data obtained during the characterization of this compound.
| Physical Property | Value |
| Melting Point | 215-216°C |
| Specific Optical Rotation ([α]D) | -198° (c 0.26, CHCl₃) |
| Molecular Formula | C₃₅H₆₂N₄O₈ |
Table 1: Physical Properties of this compound
| Technique | Data |
| High-Resolution Mass Spectrometry (m/z) | |
| Calculated for C₃₅H₆₂N₄O₈ | 666.4567 |
| Found | 666.4577 |
| Elemental Analysis (%) | |
| Calculated for C₃₅H₆₂N₄O₈·0.5H₂O | C: 62.2, H: 9.4, N: 8.3 |
| Found | C: 62.1, H: 8.9, N: 8.4 |
Table 2: Mass Spectrometry and Elemental Analysis Data for this compound
| Carbon Atom | Chemical Shift (δc, ppm) |
| 6 x CO | 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 |
| CH | 79.64 |
| C2 | 73.19 |
| C5 | 65.55 |
| C17 | 63.93 |
| C14 | 54.23 |
| Cg | 51.57 |
| C-beta (aliphatic) | 40.68, 40.19, 39.17, 37.72 |
| C-gamma, C-delta, C-epsilon (aliphatic) | 29.95, 29.59, 26.43, 25.33, 24.96, 24.73 |
| Methyl Groups | 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 |
Table 3: ¹³C NMR Chemical Shifts of this compound in CDCl₃
Visualization of Experimental Workflow
The following diagram illustrates the comprehensive workflow for the discovery and isolation of this compound from Pithomyces chartarum.
Caption: Workflow for the isolation and characterization of this compound.
Biological Activity and Future Directions
While the chemical structure of this compound has been elucidated, its biological activity and mechanism of action remain largely unexplored. Preliminary studies on some sporidesmolides have not demonstrated significant antibiotic activity.[3] Further research is warranted to investigate the potential cytotoxic, antifungal, or other pharmacological properties of this compound. Such studies would be instrumental in determining if this fungal metabolite or its derivatives have potential applications in drug development. The detailed protocols and data presented in this guide provide a solid foundation for the production and further investigation of this intriguing natural product.
References
Sporidesmolide V: A Comprehensive Technical Dossier on its Chemical Architecture and Stereochemical Nuances
This document provides a detailed technical overview of Sporidesmolide V, a cyclic hexadepsipeptide of interest to researchers and professionals in the fields of natural product chemistry, mycotoxin research, and drug development. The focus is on its intricate chemical structure, precise stereochemistry, and the experimental methodologies employed for its characterization.
Core Chemical Structure
This compound is a member of the sporidesmolide complex of mycotoxins produced by the fungus Pithomyces chartarum[1][2][3]. It is a cyclic hexadepsipeptide, meaning its structure is composed of six alternating amino acid and α-hydroxy acid residues linked by a combination of amide and ester bonds.
The constituent residues of this compound have been identified as:
-
One residue of 2-oxyisovaleric acid
-
One residue of D-alloisoleucine
-
One residue of D-leucine
-
One residue of 2-oxyisocaproic acid
-
One residue of L-valine
-
One residue of L-N-methylleucine
The sequence of these residues is established as cyclo-(2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl)[1][2].
References
Sporidesmolide V: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide V is a naturally occurring cyclodepsipeptide produced by the fungus Pithomyces chartarum. As a member of the sporidesmolide complex, it belongs to the hexadepsipeptide class of compounds, which are characterized by a cyclic structure composed of alternating amino and hydroxy acid residues. While the biological activities of many fungal metabolites are well-documented, this compound remains a relatively understudied molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, compiled from the available scientific literature. It is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for its isolation, characterization, and any future development as a pharmacological agent.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₆₂N₄O₈ | [1][2] |
| Molecular Weight | 666.9 g/mol | [1][2] |
| Appearance | Off-white to light tan solid | [1] |
| Melting Point | 215-216 °C | |
| Source | Pithomyces sp. | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2] |
Table 3: Spectroscopic Data for this compound
While a complete, assigned 1H and 13C NMR dataset is not fully detailed in the literature, the following 13C NMR chemical shifts have been reported.
| Chemical Shift (δC) (ppm) |
| 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 (6 CO) |
| 79.64 (CH) |
| 73.19 (C2) |
| 65.55 (C5) |
| 63.93 (C17) |
| 54.23 (C14) |
| 51.57 (Cg) |
| 40.68 (Cıo) |
| 40.19 (C37) |
| 39.17 (C26) |
| 37.72 (C3g) |
| 29.95 (C19) |
| 29.59 (C34) |
| 26.43 (C24) |
| 25.33 (C27) |
| 24.96 (C39) |
| 24.73 (C31) |
| 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17 (Cz3), 10.98 (c25) |
Note: The assignments for the 13C NMR data are as reported in the source material and may be incomplete.
Experimental Protocols
The following sections detail the general methodologies for the isolation, purification, and characterization of this compound as inferred from the literature.
Isolation and Purification
The isolation of this compound from cultures of Pithomyces chartarum is a multi-step process designed to separate it from other co-metabolites.
-
Fungal Culture and Extraction : Pithomyces chartarum is cultured on a suitable medium. The fungal biomass and culture medium are then subjected to solvent extraction to obtain a crude extract containing a mixture of sporidesmolides.
-
Repetitive Reversed-Phase Partition Chromatography : The crude extract is subjected to repetitive reversed-phase partition chromatography. This technique separates compounds based on their hydrophobicity. While specific column and solvent systems for this compound are not exhaustively detailed, a common approach for depsipeptides involves using a C18 column with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water.
-
Vacuum Sublimation : Final purification of this compound is achieved through vacuum sublimation. In this process, the partially purified solid is heated under reduced pressure, causing it to transition directly from a solid to a gaseous phase. The gaseous compound then condenses on a cold surface as a purified solid, leaving non-volatile impurities behind. This technique is particularly effective for purifying thermally stable, volatile solids.
Characterization Methods
A combination of analytical techniques is employed to confirm the identity and purity of the isolated this compound.
-
Elemental Analysis : This method is used to determine the elemental composition of the compound, which helps in confirming the molecular formula.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecule, which is used to determine the exact molecular weight and further validate the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and heteronuclear correlation experiments (e.g., HSQC or HMBC) are used to assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule.
Visualization of Experimental Workflow
Due to the limited research on the biological activities of this compound, information regarding its interaction with signaling pathways is not available. As a practical alternative for researchers, the following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: A flowchart illustrating the key stages in the isolation and structural elucidation of this compound.
Conclusion
This compound is a hexadepsipeptide with defined physicochemical properties but largely unexplored biological potential. This guide consolidates the existing data on its molecular characteristics, solubility, and spectral features, alongside the methodologies for its isolation and characterization. The provided workflow diagram offers a clear visual representation of the experimental process. It is hoped that this technical resource will facilitate further research into this compound, potentially uncovering novel biological activities and applications for this fungal metabolite.
References
Sporidesmolide V molecular formula C35H62N4O8
Molecular Formula: C₃₅H₆₂N₄O₈
Abstract
Sporidesmolide V is a naturally occurring cyclodepsipeptide with the molecular formula C₃₅H₆₂N₄O₈.[1] First isolated from the fungus Pithomyces chartarum, this complex macrocycle belongs to a class of compounds known for their diverse biological activities.[2] This document provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, isolation, and structural characterization. Notably, this whitepaper also highlights the current gaps in the scientific literature, particularly the absence of extensive biological activity data, synthetic methodologies, and defined mechanisms of action for this specific molecule. This paper is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and novel peptide-based scaffolds.
Introduction
Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Among these, cyclodepsipeptides—cyclic peptides containing at least one ester bond—have garnered considerable attention due to their wide range of biological activities, including antimicrobial, antiviral, and cytotoxic properties. This compound, a member of this class, is a hexadepsipeptide produced by the fungus Pithomyces chartarum.[2] While its structure has been elucidated, its biological potential remains largely unexplored, making it an intriguing subject for further investigation.
Physicochemical Properties
This compound is a white solid with a high molecular weight.[3] Its solubility is limited in aqueous solutions but is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[3] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₆₂N₄O₈ | --INVALID-LINK-- |
| Molecular Weight | 666.89 g/mol | --INVALID-LINK-- |
| CAS Number | 127072-57-5 | --INVALID-LINK-- |
| Melting Point | 215-216 °C | --INVALID-LINK-- |
| Specific Optical Rotation ([α]D) | -198° (c 0.26, CHCl₃) | --INVALID-LINK-- |
| High-Resolution Mass Spec (m/z) | 666.4577 (requires 666.4567) | --INVALID-LINK-- |
Structural Information
The structure of this compound was determined through a combination of elemental analysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. It is a cyclodepsipeptide, a class of compounds characterized by a cyclic structure containing both amide and ester linkages. The detailed ¹³C NMR spectral data, as reported by Gillis et al. (1990), are provided in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
| 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 (6 CO) |
| 79.64 |
| 73.19 |
| 65.55 |
| 63.93 |
| 54.23 |
| 51.57 |
| 40.68 |
| 40.19 |
| 39.17 |
| 37.72 |
| 29.95 |
| 29.59 |
| 26.43 |
| 25.33 |
| 24.96 |
| 24.73 |
| 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 |
Data sourced from Gillis et al., Can. J. Chem. 68, 19 (1990).
Experimental Protocols
Isolation and Purification of this compound
The following protocol is adapted from the methodology described by Gillis et al. (1990).
1. Fungal Culture:
-
Pithomyces chartarum is cultured on a suitable nutrient-rich medium.
-
The cultures are incubated under conditions conducive to the production of secondary metabolites.
2. Extraction:
-
The fungal mycelium and culture medium are extracted with an appropriate organic solvent (e.g., chloroform or ethyl acetate) to obtain a crude extract containing a mixture of sporidesmolides.
3. Chromatographic Separation:
-
The crude extract is subjected to repetitive reversed-phase partition chromatography.
-
A typical mobile phase for separation is a gradient of methanol in water.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
4. Purification:
-
Fractions enriched with this compound are combined and the solvent is evaporated.
-
The resulting residue is further purified by vacuum sublimation at 185-190°C and 0.01 Torr.
-
The sublimate is then resublimed under the same conditions to yield pure this compound.
Caption: Workflow for the isolation and purification of this compound.
Biological Activity
A thorough review of the existing scientific literature reveals that the biological activity of this compound has not been extensively investigated. While the broader class of cyclodepsipeptides is known to exhibit a range of activities, including cytotoxic and antimicrobial effects, specific data for this compound, such as IC₅₀ or MIC values, are not currently available. This represents a significant knowledge gap and a promising area for future research.
Synthesis
To date, no total synthesis of this compound has been reported in the scientific literature. The development of a synthetic route would be valuable for producing larger quantities of the compound for biological screening and for the generation of structural analogs to explore structure-activity relationships.
Signaling Pathways and Mechanism of Action
Consistent with the lack of biological activity data, there is no information available regarding the signaling pathways modulated by this compound or its mechanism of action. Elucidating these aspects would be a critical step in understanding the potential therapeutic applications of this molecule.
Conclusion and Future Directions
This compound is a well-characterized cyclodepsipeptide from Pithomyces chartarum with a defined structure. However, its biological properties remain a mystery. The lack of data on its bioactivity, synthesis, and mechanism of action presents a clear opportunity for further research. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, antimicrobial, and antiviral activities of this compound.
-
Total Synthesis: Developing a robust synthetic route to enable further studies and the creation of analogs.
-
Mechanistic Studies: Investigating the molecular targets and signaling pathways affected by this compound upon identification of any significant biological activity.
The exploration of these research avenues will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.
References
The Natural Abundance of Sporidesmolide V in Fungal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural production of Sporidesmolide V, a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While precise quantitative data on the natural abundance of this compound in fungal cultures is not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on its production, isolation, and the factors influencing its yield. We will delve into the experimental protocols for its extraction and purification and provide a visual representation of the workflow.
Executive Summary
This compound is a secondary metabolite produced by the saprophytic fungus Pithomyces chartarum, a species known for producing a range of bioactive compounds. The production of sporidesmolides, including this compound, is closely linked to the growth and sporulation of the fungus. While the exact yields can vary significantly based on the fungal strain and cultivation conditions, research has shown a positive correlation between the biomass of the fungus and the quantity of sporidesmolides produced. This guide outlines the methodologies to cultivate P. chartarum and isolate this compound, providing a foundational framework for researchers aiming to study this compound.
Data on Natural Abundance
One key study reported the relative abundance of different sporidesmolides in a purified fraction from Pithomyces chartarum cultures.[1] The ratio of sporidesmolides I, II, IV, and V was found to be 7:10:8:72, respectively, indicating that This compound is the most abundant of these four congeners in the investigated strain .[1]
While a definitive yield cannot be provided, the isolation of 11.4 mg of a highly purified this compound fraction from a larger, unspecified volume of fungal culture has been documented.[1] This suggests that while the compound is produced, obtaining large quantities may require optimization of culture conditions and extensive purification efforts.
Table 1: Qualitative and Semi-Quantitative Data on this compound Production
| Fungal Species | Producer of this compound | Relative Abundance | Notes |
| Pithomyces chartarum | Yes | Major congener in the sporidesmolide fraction (relative ratio I:II:IV:V = 7:10:8:72)[1] | Production is correlated with fungal growth.[2] |
Factors Influencing Production
The production of secondary metabolites in fungi is a complex process influenced by a multitude of environmental and nutritional factors. While specific studies on optimizing this compound production are scarce, general principles of fungal biotechnology can be applied.
-
Fungal Strain: Different isolates of Pithomyces chartarum exhibit significant variability in their capacity to produce secondary metabolites.
-
Culture Medium: The composition of the growth medium, including carbon and nitrogen sources, minerals, and trace elements, plays a crucial role. An enriched potato carrot medium has been used for the production of sporidesmolides.[2]
-
Aeration and Agitation: For submerged cultures, the rate of oxygen supply and mixing can significantly impact fungal morphology and metabolite production.
-
Temperature and pH: Optimal temperature and pH for growth and secondary metabolism need to be determined for the specific strain.
-
Incubation Time: The production of sporidesmolides has been observed to correlate with fungal growth, suggesting that yields may be highest during the stationary phase of growth.[2]
Experimental Protocols
The following protocols are based on methodologies described in the literature for the cultivation of Pithomyces chartarum and the isolation of this compound.[1]
Fungal Cultivation
-
Inoculum Preparation: Prepare a spore suspension of Pithomyces chartarum in sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
Culture Medium: A suitable medium, such as an enriched potato carrot broth, should be prepared and sterilized.
-
Incubation: Inoculate the sterile medium with the spore suspension and incubate at an appropriate temperature (e.g., 24-28 °C) with shaking for submerged cultures or in stationary flasks for surface cultures. The incubation period will vary but can range from several days to weeks.
Extraction of Sporidesmolides
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Extraction: The mycelium and the culture filtrate can be extracted separately with a suitable organic solvent such as chloroform or ethyl acetate. The extracts are then combined.
-
Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.
Purification of this compound
-
Initial Fractionation: The crude extract is subjected to a preliminary separation technique, such as solvent partitioning or column chromatography on silica gel.
-
Reversed-Phase Chromatography: The fraction containing the sporidesmolides is further purified by repetitive reversed-phase partition chromatography. A C18 column with a mobile phase of methanol-water is a suitable system.[1]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify those containing this compound.
-
Final Purification: The fractions enriched in this compound are combined and subjected to final purification steps, which may include further rounds of chromatography or crystallization to obtain the pure compound.[1]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the production and isolation of this compound.
Caption: Workflow for this compound Isolation.
Signaling Pathways
Information regarding the specific signaling pathways that regulate the biosynthesis of this compound in Pithomyces chartarum is not detailed in the available literature. Fungal secondary metabolism is generally controlled by complex regulatory networks involving global regulators (like LaeA and VeA) and pathway-specific transcription factors. Further research, including genomic and transcriptomic studies, would be necessary to elucidate the specific regulatory mechanisms for this compound production.
Conclusion
This compound is a naturally occurring cyclodepsipeptide with Pithomyces chartarum as its known fungal producer. While quantitative data on its natural abundance is limited, it has been identified as a major component of the sporidesmolide complex in at least one studied strain. The protocols and workflows outlined in this guide provide a solid foundation for researchers to cultivate the producing organism, isolate the compound, and lay the groundwork for future studies aimed at optimizing its production and exploring its potential applications. Further investigation into the genetic and environmental factors that regulate its biosynthesis is warranted to fully harness the potential of this natural product.
References
Unraveling the Fungal Assembly Line: A Technical Guide to Sporidesmolide Biosynthesis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide detailing the biosynthetic pathway of sporidesmolides, a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum. This comprehensive whitepaper provides a deep dive into the molecular machinery responsible for the synthesis of these complex natural products, offering valuable insights for the discovery and development of novel therapeutics.
Sporidesmolides are synthesized by a sophisticated enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). These megaenzymes function as molecular assembly lines, incorporating a specific sequence of amino and hydroxy acids to construct the final cyclic peptide. While the genome of Pithomyces chartarum (also known as Pseudopithomyces chartarum) has been sequenced, the specific gene cluster responsible for sporidesmolide production has not yet been definitively identified and characterized, distinguishing it from the well-studied sporidesmin toxin pathway.[1][2]
This guide, therefore, synthesizes current knowledge on fungal NRPSs and depsipeptide biosynthesis to propose a putative pathway for sporidesmolide synthesis. It is important to note that the detailed enzymatic functions and gene-to-metabolite relationships for sporidesmolides are inferred from studies of analogous fungal systems due to the current lack of specific experimental data for the sporidesmolide pathway itself.
The Core Machinery: Non-Ribosomal Peptide Synthetase (NRPS)
The biosynthesis of sporidesmolides is predicated on a multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a single building block into the growing peptide chain. A typical NRPS module comprises several key domains:
-
Adenylation (A) Domain: Selects and activates the specific amino or hydroxy acid substrate by hydrolyzing ATP.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate via a phosphopantetheine arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the substrates held by the T domains of adjacent modules.
-
Thioesterase (TE) Domain: Typically located at the final module, this domain is responsible for the cyclization and release of the mature peptide chain.
The sequence and specificity of the modules dictate the final structure of the sporidesmolide.
Proposed Biosynthetic Pathway of Sporidesmolide I
Sporidesmolide I is a well-characterized member of this family of depsipeptides. Its structure consists of a cyclic arrangement of L-valine, L-leucine, D-leucine, L-2-hydroxy-3-methylbutanoic acid, D-valine, and N-methyl-L-leucine. Based on the principles of NRPS biosynthesis, a putative pathway can be outlined:
Caption: Fig. 1: Putative biosynthetic pathway of Sporidesmolide I.
This proposed assembly line initiates with the activation of L-valine by the first module. Subsequent modules incorporate L-leucine, another L-leucine which is then epimerized to D-leucine, L-2-hydroxy-3-methylbutanoic acid (forming an ester linkage), L-valine which is epimerized to D-valine, and finally N-methyl-L-leucine. The N-methylation likely occurs via a dedicated methyltransferase (MT) domain within the final module. The thioesterase (TE) domain then catalyzes the final cyclization and release of the mature sporidesmolide I molecule.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, precursor incorporation rates, and product yields for the sporidesmolide biosynthetic pathway. Early studies have qualitatively correlated the production of sporidesmolides with fungal growth.[3] Future research involving the identification and characterization of the sporidesmolide synthetase will be crucial for obtaining this valuable data.
| Parameter | Value | Reference |
| Enzyme Kinetics (Km, kcat) | Not determined | N/A |
| Precursor Incorporation Rates | Not determined | N/A |
| Product Yield (in culture) | Correlated with fungal growth | [3] |
Experimental Protocols
The elucidation of the precise biosynthetic pathway of sporidesmolides will require a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Identification of the Sporidesmolide Biosynthetic Gene Cluster
Objective: To identify the gene cluster in the Pithomyces chartarum genome that encodes the NRPS and other enzymes required for sporidesmolide biosynthesis.
Methodology: Comparative Genomics and Genome Mining
-
Obtain the Genome Sequence: The sequenced genome of Pseudopithomyces chartarum is publicly available.[1][2]
-
Bioinformatic Analysis:
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative NRPS gene clusters.
-
Perform BLAST (Basic Local Alignment Search Tool) searches using known depsipeptide synthetase gene sequences from other fungi as queries to identify homologous regions in the P. chartarum genome.
-
-
Candidate Gene Cluster Identification: Look for a large gene cluster containing a multi-modular NRPS gene with a domain architecture consistent with the structure of sporidesmolide I (i.e., six modules with appropriate A, T, C, E, and MT domains). The cluster may also contain genes encoding precursor-supplying enzymes or transporters.
Caption: Fig. 2: Workflow for identifying the sporidesmolide gene cluster.
Functional Characterization of the NRPS via Heterologous Expression
Objective: To confirm the function of the candidate gene cluster and its NRPS in producing sporidesmolides.
Methodology: Heterologous Expression in a Fungal Host
-
Gene Cluster Cloning: Clone the entire candidate biosynthetic gene cluster from P. chartarum genomic DNA into a suitable fungal expression vector.
-
Host Strain Transformation: Transform a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression vector containing the gene cluster.
-
Cultivation and Metabolite Extraction: Culture the transformed fungal host under conditions conducive to secondary metabolite production. Extract the metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and compare the retention time and mass spectrum with an authentic standard of sporidesmolide.
-
Confirmation: Successful production of sporidesmolides in the heterologous host confirms the function of the cloned gene cluster.
In Vitro Biochemical Characterization of the Sporidesmolide Synthetase
Objective: To determine the substrate specificity and catalytic activity of the individual domains of the sporidesmolide synthetase.
Methodology: Recombinant Protein Expression and Enzymatic Assays
-
Domain/Module Expression: Sub-clone and express individual adenylation (A) domains or complete modules of the NRPS in a suitable expression system, such as E. coli.
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
ATP-PPi Exchange Assay: To determine the substrate specificity of the A domains, perform an ATP-pyrophosphate (PPi) exchange assay. This assay measures the substrate-dependent formation of ATP from PPi and AMP, which is a hallmark of amino acid activation by A domains. Incubate the purified A domain with ATP, radiolabeled [³²P]PPi, and a panel of potential amino and hydroxy acid substrates. The incorporation of radioactivity into ATP is measured by scintillation counting.
-
Thiolation Assay: To confirm the loading of the activated substrate onto the T domain, a thiolation assay can be performed using a fluorescently labeled coenzyme A analog.
Future Directions
The detailed characterization of the sporidesmolide biosynthetic pathway holds significant promise for the field of natural product drug discovery. Understanding the enzymatic logic of this fungal assembly line will enable the bioengineering of the NRPS to produce novel, structurally diverse cyclic depsipeptides with potentially enhanced or novel biological activities. The technical guide presented here provides a roadmap for researchers to unlock the full potential of this fascinating biosynthetic machinery.
References
Preliminary Biological Activity Screening of Sporidesmolide V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmolide V is a cyclodepsipeptide natural product isolated from the fungus Pithomyces chartarum. As a member of the cyclodepsipeptide class, which is known for a wide range of biological activities including anticancer, antimicrobial, and immunosuppressive effects, this compound represents a molecule of interest for therapeutic discovery.[1][2][3] This technical guide provides a framework for the preliminary biological activity screening of this compound. Due to a lack of specific published data on the bioactivity of this compound at the time of this publication, this document outlines standardized experimental protocols and data presentation formats based on established methodologies for analogous fungal cyclodepsipeptides.[1][2][3][4] The objective is to offer a comprehensive roadmap for researchers to assess the therapeutic potential of this and other novel cyclodepsipeptides.
Introduction to this compound and Cyclodepsipeptides
This compound is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1][2] These natural products are biosynthesized by non-ribosomal peptide synthetases in various microorganisms, particularly fungi, and are known to exhibit a diverse array of biological activities.[1][2] Fungi are a rich source of novel and bioactive cyclodepsipeptides.[1][5] The structural complexity and varied stereochemistry of these molecules contribute to their ability to interact with a wide range of biological targets, making them promising candidates for drug development.[2][4]
Proposed Preliminary Biological Activity Screening
A typical preliminary screening workflow for a novel natural product like this compound involves a tiered approach, starting with broad cytotoxicity assays against cancer cell lines and antimicrobial assays against a panel of pathogenic bacteria and fungi.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of Sporidesmolide V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Sporidesmolide V, a cyclodepsipeptide isolated from cultures of Pithomyces chartarum. The information presented herein is critical for the identification, characterization, and further development of this natural product.
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) confirms the molecular formula of this compound as C₃₅H₆₂N₄O₈.[1] The experimentally determined mass-to-charge ratio aligns closely with the calculated theoretical value, validating the elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₅H₆₂N₄O₈ | [1] |
| Required m/z | 666.4567 | [1] |
| Measured m/z | 666.4577 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound was significantly aided by ¹³C NMR spectroscopy. The chemical shifts provide a detailed fingerprint of the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, CDCl₃) [1]
| Chemical Shift (δc, ppm) | Assignment (Tentative) |
| 174.09 | CO |
| 171.83 | CO |
| 171.73 | CO |
| 171.64 | CO |
| 170.3 | CO |
| 169.52 | CO |
| 79.64 | CH |
| 73.19 | C2 |
| 65.55 | C5 |
| 63.93 | C17 |
| 54.23 | C14 |
| 51.57 | Cg |
| 40.68 | C~O |
| 40.19 | C37 |
| 39.17 | C26 |
| 37.72 | C3g |
| 29.95 | C19 |
| 29.59 | C34 |
| 26.43 | C24 |
| 25.33 | C27 |
| 24.96 | C39 |
| 24.73 | C31 |
| 23.32 | CH₃ |
| 23.11 | CH₃ |
| 22.23 (2C) | 2 x CH₃ |
| 21.08 | CH₃ |
| 19.47 | CH₃ |
| 18.56 | CH₃ |
| 17.12 | CH₃ |
| 16.17 | Cz3 |
| 10.98 | c25 |
Experimental Protocols
The following protocols are based on the methods described for the isolation and characterization of this compound.[1]
3.1. Isolation and Purification
This compound was isolated from the total sporidesmolide fraction obtained from cultures of Pithomyces chartarum. The purification process involved repetitive reversed-phase partition chromatography followed by vacuum sublimation.[1]
3.2. Mass Spectrometry
High-resolution mass spectra were acquired on a VG Analytical ZAB-EQ mass spectrometer. Accurate mass measurements were performed using the peak-matching method with a perfluorokerosene reference.[1]
3.3. NMR Spectroscopy
NMR spectra were recorded on a Bruker MSL-300 instrument.[1]
-
¹H NMR: Spectra were acquired at 300 MHz.
-
¹³C NMR: Spectra were acquired at 75.5 MHz.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 20°C.
-
Reference: Tetramethylsilane (TMS).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
Relationship between Spectroscopic Data and Structural Information
The data obtained from mass spectrometry and NMR spectroscopy are complementary and essential for determining the complete chemical structure of a molecule.
Caption: Relationship between spectroscopic data and the derived structural information.
References
Sporidesmolide V: A Fungal Cyclodepsipeptide with Untapped Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide V is a naturally occurring cyclodepsipeptide, a class of secondary metabolites produced by the fungus Pithomyces chartarum.[1][2] First isolated and characterized by Gillis and colleagues in 1990, this compound belongs to a larger family of sporidesmolides, which are cyclic esters of N-methylated amino and hydroxy acids.[1] P. chartarum is a saprophytic fungus found worldwide, notably in pastures, and is known for producing various bioactive secondary metabolites.[2] While the toxicity of some P. chartarum metabolites, like sporidesmin, is well-documented, the biological activities of this compound remain largely unexplored, presenting a promising avenue for scientific investigation and potential therapeutic development.
This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, and outlines detailed experimental protocols for its production, isolation, and characterization.
Physicochemical Properties of this compound
This compound is a cyclic hexadepsipeptide with the chemical structure cyclo-(2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl).[1] Its molecular formula is C35H62N4O8, corresponding to a molecular weight of 666.9 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C35H62N4O8 | [1] |
| Molecular Weight | 666.9 g/mol | [1] |
| Melting Point | 224-225 °C | [1] |
| Optical Rotation ([α]D) | -211° (c 0.1, CHCl3) | [1] |
Biosynthesis of this compound
The biosynthesis of this compound, like other cyclodepsipeptides, is carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines activate and link together amino acid and α-hydroxy acid precursors in a specific sequence.
The biosynthesis of this compound involves the incorporation of both D- and L-amino acids, as well as α-hydroxy acids derived from amino acid precursors. The proposed biosynthetic pathway involves the sequential activation of the constituent monomers—2-oxyisovaleric acid, D-alloisoleucine, D-leucine, 2-oxyisocaproic acid, L-valine, and L-N-methylleucine—by the specific adenylation (A) domains of the NRPS. These activated monomers are then tethered to peptidyl carrier protein (PCP) domains and condensed in a stepwise manner by condensation (C) domains. The final cyclization and release of the mature this compound is catalyzed by a terminal thioesterase (TE) domain.
Experimental Protocols
Fungal Culture and this compound Production
Pithomyces chartarum can be cultured to optimize the production of sporidesmolides.
Culture Medium: An enriched potato carrot medium is effective for high yields of sporidesmolides.[3]
Incubation Conditions:
-
Temperature: Optimal growth and production of secondary metabolites occur at temperatures between 20-25°C.[2]
-
Light: Exposure to near UV-light can stimulate the production of conidia, which are associated with high sporidesmolide content.[4]
-
Aeration: Adequate aeration is necessary for fungal growth and metabolite production.
Isolation and Purification of this compound
The following protocol is adapted from Gillis et al. (1990).[1]
-
Extraction: The total sporidesmolide fraction is extracted from the fungal culture using a suitable organic solvent such as chloroform.
-
Chromatography:
-
Initial Separation: The crude extract is subjected to repetitive reversed-phase partition chromatography. A C18 column is recommended.
-
Elution: A gradient of methanol in water is typically used for elution.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
-
Final Purification: The fractions enriched with this compound are combined and further purified by vacuum sublimation to yield the pure compound.
Structural Characterization
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[1]
-
Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which aid in confirming the sequence of amino and hydroxy acids in the cyclic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to elucidate the detailed chemical structure.[1]
-
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.[1]
Biological Activity and Mechanism of Action
While the biological activities of many fungal secondary metabolites have been extensively studied, there is a significant lack of quantitative data for this compound. General screenings of related compounds suggest potential antimicrobial and cytotoxic properties, but specific IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are not yet reported in the scientific literature. Furthermore, its mechanism of action and any specific cellular signaling pathways it may modulate remain to be elucidated. The unique cyclic structure of this compound makes it a compelling candidate for further investigation into its potential pharmacological effects.
Future Directions
The dearth of information on the biological activities of this compound presents a clear opportunity for future research. Key areas for investigation include:
-
Screening for Biological Activity: Comprehensive screening of this compound against a panel of cancer cell lines, bacteria, fungi, and viruses to determine its cytotoxic, antimicrobial, and antiviral potential.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Biosynthetic Engineering: Genetic manipulation of the NRPS gene cluster in P. chartarum to produce novel analogues of this compound with potentially enhanced or altered biological activities.
The exploration of this fungal secondary metabolite holds promise for the discovery of new lead compounds for drug development.
References
- 1. Biological activity of sporolides A and B from Salinispora tropica: in silico target prediction using ligand-based pharmacophore mapping and in vitro activity validation on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 4. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
The Enigmatic Role of Sporidesmolide V in the Physiology of Pithomyces chartarum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pithomyces chartarum, a saprophytic fungus of global significance, is a known producer of a diverse array of secondary metabolites. Among these are the sporidesmolides, a family of cyclic depsipeptides. This technical guide delves into the current understanding of Sporidesmolide V, a specific member of this family, and its putative role in the physiology of P. chartarum. While research has definitively established its structure and biosynthetic origins, the precise functional significance of this compound remains an area of active investigation. This document provides a comprehensive overview of the available data, including its biosynthesis, methods for its study, and its potential physiological implications, with the aim of serving as a valuable resource for researchers in mycology, natural product chemistry, and drug development.
Introduction
Pithomyces chartarum (and its close relative Pseudopithomyces toxicarius) is notorious for its production of the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants. However, the fungus also synthesizes a range of other secondary metabolites, including the cyclodepsipeptides known as sporidesmolides. This compound is a member of this family of compounds, which are characterized by their cyclic structure composed of alternating amino and hydroxy acid residues.
The total sporidesmolide fraction from P. chartarum cultures contains at least five of these cyclodepsipeptides. While the physiological role of sporidesmolides in general is thought to be related to the hydrophobicity and dispersal of fungal spores, the specific contribution of this compound to the life cycle and fitness of P. chartarum is not yet fully elucidated. Understanding the function of this molecule could provide insights into fungal development, spore viability, and potentially unveil new targets for antifungal drug development.
Biosynthesis of this compound
The biosynthesis of this compound, like other fungal depsipeptides, is presumed to be carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines catalyze the condensation of amino and hydroxy acids in a specific sequence, independent of the ribosomal machinery.
While the complete genome of Pseudopithomyces chartarum has been sequenced, the specific gene cluster responsible for the biosynthesis of this compound has not yet been definitively identified. However, the general mechanism of NRPSs provides a framework for understanding its formation.
Proposed Biosynthetic Pathway
The biosynthesis of cyclic depsipeptides by NRPSs involves a series of modular domains, each responsible for the recognition, activation, and incorporation of a specific monomeric unit. A general workflow for this process is as follows:
Caption: Generalized workflow for non-ribosomal peptide synthesis.
Physicochemical Properties and Structure of this compound
The structure of this compound was elucidated in 1990 by Gillis and colleagues. It is a cyclic hexadepsipeptide with the molecular formula C_35H_62N_4O_8.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C_35H_62N_4O_8 | |
| Molecular Weight | 666.4567 g/mol | |
| Melting Point | 215-216 °C | |
| Optical Rotation | [α]_D^24 -198° (c 0.26, CHCl_3) | |
| ¹³C NMR (75.5 MHz, CDCl₃) δ (ppm) | 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 (6 CO), 79.64, 73.19, 65.55, 63.93, 54.23, 51.57, 40.68, 40.19, 39.17, 37.72, 29.95, 29.59, 26.43, 25.33, 24.96, 24.73, 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 | |
| High-Resolution Mass Spec (m/z) | 666.4577 (requires 666.4567) |
The constituent amino and hydroxy acids of this compound are: 2-hydroxyisovaleric acid, D-alloisoleucine, D-leucine, 2-hydroxyisocaproic acid, L-valine, and L-N-methylleucine.
Quantitative Data on Sporidesmolide Production
While specific quantitative data for this compound is limited, studies on the production of the total sporidesmolide fraction by P. chartarum have revealed a strong positive correlation between fungal growth (mycelial dry weight) and the yield of these depsipeptides. This is in contrast to sporidesmin production, which does not always correlate with fungal biomass.
Table 2: Correlation of Fungal Growth and Secondary Metabolite Production
| Metabolite | Correlation with Fungal Growth | Reference |
| Sporidesmolides (total) | Good correlation | |
| Sporidesmin | No direct correlation after initial growth phase |
Further research is required to quantify the production of this compound under various culture conditions, including different media compositions, temperatures, and pH levels, to optimize its production for research and potential applications.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described by Gillis et al. (1990).
Caption: Workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction: Dried spores of P. chartarum are extracted with chloroform.
-
Filtration and Evaporation: The chloroform extract is filtered to remove solid material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to repetitive reversed-phase partition chromatography to separate the different sporidesmolide congeners.
-
Final Purification: The fractions containing this compound are further purified by vacuum sublimation to yield the pure compound.
Analytical Methods for Detection and Quantification
Modern analytical techniques are essential for the sensitive detection and accurate quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV or mass spectrometry), HPLC is the method of choice for separating this compound from other metabolites in a complex mixture.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and for developing highly sensitive and specific quantitative methods (e.g., LC-MS/MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are indispensable for the de novo structure elucidation of novel sporidesmolides and for confirming the identity of isolated compounds.
Putative Physiological Role of this compound
The precise physiological function of this compound in P. chartarum is not yet fully understood. However, based on the known roles of similar cyclic depsipeptides in other fungi, several hypotheses can be proposed.
Spore Hydrophobicity and Dispersal
Cyclic depsipeptides are known to be located on the surface of fungal spores, contributing to their hydrophobicity. This water-repellent property is thought to be crucial for spore dispersal by wind and for preventing premature germination in unfavorable, moist conditions. The spiculate (spiky) appearance of P. chartarum spores is believed to be due to the crystalline deposits of sporidesmolides.
Caption: Proposed role of this compound in spore physiology.
Other Potential Roles
-
Antimicrobial Activity: While some fungal depsipeptides exhibit antimicrobial properties, initial studies on some sporidesmolides have not demonstrated significant antibiotic activity. Further screening of pure this compound against a broader range of microorganisms is warranted.
-
Virulence: The role of sporidesmolides in the virulence of P. chartarum as a plant pathogen is currently unknown.
Future Directions and Conclusion
This compound represents an intriguing yet understudied secondary metabolite of Pithomyces chartarum. While its chemical structure is known, its physiological role and potential bioactivities remain largely unexplored. Future research should focus on:
-
Identification of the Biosynthetic Gene Cluster: Pinpointing the NRPS gene cluster responsible for this compound synthesis will enable genetic manipulation to create knockout mutants. These mutants would be invaluable for definitively determining the physiological function of the molecule.
-
Quantitative Production Studies: A systematic investigation of the influence of various culture parameters on this compound production is needed to optimize its yield for further study.
-
Functional Assays: Direct experimental evidence is required to confirm the role of this compound in spore hydrophobicity, germination, and dispersal.
-
Bioactivity Screening: A comprehensive screening of purified this compound for a wide range of biological activities (e.g., antimicrobial, cytotoxic, immunomodulatory) could reveal novel therapeutic applications.
Sporidesmolide V: An Enigma in Therapeutic Research
Despite its isolation and structural characterization, the potential therapeutic relevance of Sporidesmolide V, a cyclodepsipeptide produced by the fungus Pithomyces chartarum, remains largely unexplored. A comprehensive review of available scientific literature reveals a significant gap in research concerning its biological activity, mechanism of action, and potential applications in drug development.
Currently, information on this compound is primarily limited to its chemical properties. It is known to be a cyclodepsipeptide, a class of compounds that has garnered interest in the scientific community for its diverse biological activities. However, specific data on the cytotoxic, apoptotic, or anti-cancer effects of this compound is not publicly available.
Our in-depth search for quantitative data, such as IC50 values from cytotoxicity assays or efficacy in preclinical models, yielded no specific results for this compound. Similarly, detailed experimental protocols for assessing its therapeutic potential have not been published. The absence of this fundamental data makes it impossible to construct the requested in-depth technical guide, including data tables and visualizations of signaling pathways or experimental workflows.
While the broader class of fungal metabolites has shown promise in yielding therapeutically relevant compounds, this compound itself appears to be an understudied molecule. The available information focuses on its isolation from Pithomyces chartarum cultures and the elucidation of its chemical structure.
For researchers, scientists, and drug development professionals, this compound represents an uncharted area of investigation. The lack of published research on its biological effects means that its potential as a therapeutic agent is entirely unknown. Future research would need to begin with fundamental in vitro screening to determine if this compound exhibits any biological activity that would warrant further investigation into its mechanism of action and potential therapeutic applications. Without such foundational studies, its relevance to the field of drug discovery remains purely speculative.
Methodological & Application
Protocol for Sporidesmolide V Extraction from Fungal Mycelia
Application Note & Protocol: APR2025-SV01
Introduction
Sporidesmolide V is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum. As a member of the sporidesmolide class of secondary metabolites, it holds potential for investigation in drug development due to its unique structure and biological activity. This document provides a detailed protocol for the extraction of this compound from fungal mycelia for research and development purposes. The protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.
Fungal Strain and Cultivation
The primary producer of this compound is the fungus Pithomyces chartarum. Optimal production of sporidesmolides is generally achieved under specific culture conditions.
1.1. Culture Media
An enriched potato carrot medium is often utilized for the cultivation of Pithomyces chartarum to enhance the production of secondary metabolites.
1.2. Incubation Conditions
For optimal growth and production of sporidesmin, a related metabolite, the ideal temperature range is between 20-25°C. Cultures are typically incubated for a period sufficient to allow for substantial mycelial growth and secondary metabolite production, which can be monitored over time.
Extraction of this compound from Mycelia
This protocol outlines the extraction of this compound from the fungal mycelia using solvent extraction followed by a purification process. This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
2.1. Materials and Reagents
-
Pithomyces chartarum mycelia
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl₃)
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filter paper
-
Rotary evaporator
-
High-speed blender or homogenizer
-
Separatory funnel
-
Chromatography columns (for reversed-phase chromatography)
-
C18 reversed-phase silica gel
-
Acetonitrile (ACN)
2.2. Experimental Protocol
-
Harvesting of Mycelia : The fungal culture is harvested by separating the mycelia from the culture broth via filtration. The mycelial mass is then washed with deionized water to remove any remaining media components.
-
Homogenization : The washed mycelia are homogenized in a blender with a 1:1 mixture of methanol and chloroform. This step disrupts the cell walls to facilitate the extraction of intracellular metabolites.
-
Solvent Extraction : The homogenized mycelial slurry is transferred to an Erlenmeyer flask and agitated on a shaker for 12-24 hours at room temperature. This extended period ensures thorough extraction of this compound into the solvent.
-
Filtration and Concentration : The mixture is filtered to remove the mycelial debris. The resulting filtrate, containing the crude extract, is concentrated under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Liquid-Liquid Partitioning : The concentrated crude extract is resuspended in a biphasic solution of ethyl acetate and water (1:1 v/v) in a separatory funnel. The mixture is shaken vigorously and then allowed to separate. The organic layer (ethyl acetate), which contains the less polar this compound, is collected. This step is repeated three times to maximize the yield.
-
Drying and Final Concentration : The pooled organic fractions are dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then filtered and concentrated to dryness using a rotary evaporator to yield the crude this compound extract.
Purification of this compound
The crude extract is a complex mixture of various metabolites. Purification is essential to isolate this compound.
3.1. Reversed-Phase Chromatography
Repetitive reversed-phase partition chromatography is an effective method for the purification of sporidesmolides.
-
Column Packing : A chromatography column is packed with C18 reversed-phase silica gel as the stationary phase.
-
Sample Loading : The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution : A gradient of water and acetonitrile is typically used as the mobile phase to elute the compounds. The polarity of the mobile phase is gradually decreased by increasing the concentration of acetonitrile.
-
Fraction Collection : Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification : Fractions containing pure this compound are pooled and the solvent is evaporated. A final purification step, such as vacuum sublimation, can be employed to obtain highly pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the extraction and purification process.
| Parameter | Value/Range | Unit | Notes |
| Cultivation | |||
| Incubation Temperature | 20 - 25 | °C | Optimal for sporidesmolide production. |
| Extraction | |||
| Mycelia to Solvent Ratio | 1:10 | w/v | Recommended starting ratio for efficient extraction. |
| Extraction Time | 12 - 24 | hours | Overnight extraction is common. |
| Purification | |||
| Stationary Phase | C18 Reversed-Phase Silica | - | Standard for separation of moderately nonpolar compounds. |
| Mobile Phase A | Water | - | |
| Mobile Phase B | Acetonitrile | - | A gradient elution from high polarity to low polarity is recommended. |
| Compound Properties | |||
| Molecular Formula | C₃₅H₆₂N₄O₈ | - | |
| Molecular Weight | 666.89 | g/mol | |
| Solubility | Ethanol, Methanol, DMF, DMSO | - | Important for sample preparation and handling. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound from Pithomyces chartarum mycelia.
Caption: Workflow for this compound Extraction.
Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Method for Sporidesmolide V Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide V is a cyclic depsipeptide produced by the fungus Pithomyces chartarum. Cyclic depsipeptides are a class of natural products known for their diverse biological activities, including potential cytotoxic and antimicrobial properties, making them of interest for drug discovery and development.[1][2][3] The purification of these compounds from complex fungal extracts is a critical step for their structural elucidation, biological evaluation, and further development. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the isolation and purification of such fungal secondary metabolites.[4][5]
This document provides a detailed application note and protocol for the purification of this compound using reversed-phase HPLC. The methodology is designed to be a robust starting point for researchers working on the isolation of this compound and other related cyclic depsipeptides from fungal cultures.
Data Presentation
The following table summarizes representative quantitative data from a typical two-step HPLC purification of this compound from a crude extract of Pithomyces chartarum.
| Purification Step | Total Sample (mg) | This compound (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 500 | 25 | 5 | 100 |
| Preparative HPLC | 25 | 21 | >95 | 84 |
| Semi-preparative HPLC | 21 | 19.5 | >99 | 92.8 |
Note: The data presented are representative and may vary depending on the culture conditions, extraction efficiency, and specific chromatographic parameters.
Experimental Protocols
Fungal Culture and Extraction of Secondary Metabolites
A common procedure for obtaining a crude extract containing this compound from Pithomyces chartarum involves solid or liquid fermentation followed by solvent extraction.
Materials:
-
Pithomyces chartarum culture
-
Potato Dextrose Broth (PDB) or similar growth medium
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Inoculate Pithomyces chartarum into a suitable liquid medium, such as PDB, and incubate for a sufficient period to allow for the production of secondary metabolites.
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium separately with an organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the crude extract in a suitable solvent, such as methanol, for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Purification of this compound
This protocol outlines a two-step reversed-phase HPLC method for the purification of this compound. The first step involves a preparative separation to isolate the fraction containing this compound, followed by a semi-preparative step to achieve high purity.
Instrumentation and Materials:
-
Preparative and semi-preparative HPLC system with a gradient pump and a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm for preparative; 250 x 4.6 mm, 5 µm for semi-preparative).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Sample dissolved in methanol.
Preparative HPLC Protocol:
| Parameter | Value |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30-100% B over 40 min |
| Flow Rate | 4.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 500 µL (of concentrated crude extract) |
Semi-preparative HPLC Protocol:
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 50-80% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 100 µL (of collected and concentrated fraction) |
Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions (30% B).
-
Inject the dissolved crude extract onto the column.
-
Run the gradient program and collect fractions corresponding to the peaks observed at the expected retention time for this compound.
-
Analyze the collected fractions by analytical HPLC to confirm the presence and purity of this compound.
-
Pool the fractions containing this compound and evaporate the solvent.
-
Redissolve the semi-purified sample in methanol.
-
Equilibrate the semi-preparative column with its initial mobile phase conditions (50% B).
-
Inject the sample and run the semi-preparative gradient.
-
Collect the main peak corresponding to this compound.
-
Evaporate the solvent to obtain highly purified this compound.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound, from fungal culture to the final pure compound.
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention pattern profiling of fungal metabolites on mixed-mode reversed-phase/weak anion exchange stationary phases in comparison to reversed-phase and weak anion exchange separation materials by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Sporidesmolide V and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmolide V is a naturally occurring cyclodepsipeptide produced by the fungus Pithomyces chartarum.[1] Like other members of the sporidesmolide family, it exhibits interesting biological activities, making it a target of interest for synthetic chemists and drug discovery programs. This document provides a comprehensive overview of a proposed total synthesis of this compound, along with protocols for the synthesis of its analogs. The methodologies detailed herein are based on established principles of solid-phase and solution-phase peptide synthesis and esterification techniques. While a specific total synthesis of this compound has not been detailed in the reviewed literature, this guide constructs a viable synthetic pathway based on analogous cyclodepsipeptide syntheses.
Structure and Properties of this compound
This compound is a cyclic hexadepsipeptide with the structure cyclo-(N-Me-L-Leu-L-Hiv-L-Val-L-Ala-D-alle-L-Hmp). Its molecular formula is C₃₅H₆₂N₄O₈, and it has a molecular weight of 666.9 g/mol .[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₃₅H₆₂N₄O₈ |
| Molecular Weight | 666.4577 g/mol (HRMS) |
| Melting Point | 215-216 °C |
| Specific Rotation [α]D | -198° (c 0.26, CHCl₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 174.09, 171.83, 171.73, 171.64, 170.3, 169.52 | 6 x C=O (ester and amide) |
| 79.64 | Cα (Hiv) |
| 73.19 | Cα (Hmp) |
| 65.55 | Cα (Val) |
| 63.93 | Cα (alle) |
| 54.23 | Cα (Ala) |
| 51.57 | Cα (N-Me-Leu) |
| 40.68, 40.19, 39.17, 37.72 | Cβ |
| 29.95, 29.59, 26.43, 25.33, 24.96, 24.73 | Cγ, Cδ |
| 23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98 | CH₃ |
Proposed Retrosynthetic Analysis and Synthetic Strategy
A convergent strategy is proposed for the total synthesis of this compound. The cyclic structure can be disconnected at one of the ester bonds, revealing a linear depsipeptide precursor. This linear precursor can be assembled from smaller, protected amino acid and hydroxy acid fragments. A solid-phase peptide synthesis (SPPS) approach is recommended for the assembly of the linear precursor to simplify purification, followed by a solution-phase macrolactonization.
References
Application Notes and Protocols: Developing a Bioassay for Sporidesmolide V Activity
Introduction
Sporidesmolide V is a cyclic depsipeptide produced by the fungus Pithomyces chartarum.[1] Cyclic depsipeptides are a class of natural products known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects. The bioactivity of secondary metabolites from Pithomyces chartarum, the organism that produces this compound, has been noted, particularly their potential for antifungal applications. This document provides detailed protocols for developing and executing a primary bioassay to screen for the antifungal and cytotoxic activities of this compound. These assays will serve as a foundational step for further investigation into its mechanism of action and potential as a therapeutic agent.
Principle of the Bioassays
This application note details two primary cell-based bioassays:
-
Antifungal Susceptibility Testing: To determine the ability of this compound to inhibit the growth of pathogenic fungi. A broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
In Vitro Cytotoxicity Assay: To assess the cytotoxic effects of this compound on a mammalian cancer cell line. A colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) will be employed to measure cell viability.
These assays were selected for their robustness, reproducibility, and widespread use in natural product drug discovery.
Materials and Reagents
Antifungal Susceptibility Assay
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., Amphotericin B)
-
Sterile water and saline
-
Sabouraud Dextrose Agar (SDA) plates
In Vitro Cytotoxicity Assay
-
This compound (of known purity)
-
DMSO (cell culture grade)
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Sterile 96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute the fungal suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a concentration gradient.
3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of a sterile 96-well microplate. b. Transfer 100 µL of the this compound dilutions to the corresponding wells containing the fungal inoculum. c. Include a positive control (Amphotericin B), a negative control (no drug), and a sterility control (medium only). d. Incubate the plate at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth. b. Alternatively, the absorbance at 530 nm can be read using a microplate reader, with the MIC defined as the concentration that inhibits growth by ≥50% compared to the negative control.
5. Determination of Minimum Fungicidal Concentration (MFC): a. Following MIC determination, subculture 10 µL from each well that shows no visible growth onto SDA plates. b. Incubate the plates at 35°C for 24-48 hours. c. The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding: a. Culture the selected cancer cell line in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. d. Include a positive control (Doxorubicin), a vehicle control (medium with DMSO), and a blank (medium only). e. Incubate the plate for 48-72 hours in a CO2 incubator.
3. MTT Assay and Data Acquisition: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. b. Carefully remove the medium containing MTT. c. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 b. Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
The quantitative data from these assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Positive Control (Amphotericin B) MIC (µg/mL) |
| Candida albicans | |||
| Aspergillus fumigatus | |||
| Other (Specify) |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HeLa | ||
| A549 | ||
| Other (Specify) |
Visualizations
Experimental Workflows
Caption: Workflow for the Antifungal Susceptibility Assay.
Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.
Potential Signaling Pathway
Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common pathway implicated in cytotoxicity is the induction of apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated.
Caption: Hypothetical Apoptotic Pathway Induced by this compound.
References
Application of Sporidesmolide V in Cytotoxicity Studies on Cancer Cell Lines: A Methodological Overview
Therefore, this document provides a comprehensive set of generalized application notes and detailed protocols that researchers, scientists, and drug development professionals can adapt for evaluating the cytotoxic properties of a novel compound like Sporidesmolide V. The methodologies described are based on standard practices in cancer cell biology and pharmacology.
Application Notes
Introduction
Sporidesmolides are a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum[3][4]. While the cytotoxic profiles of many fungal metabolites are under investigation for their potential as anticancer agents, the specific activity of this compound remains an area for novel research. These application notes provide a framework for the systematic evaluation of this compound's cytotoxic and apoptotic effects on various cancer cell lines. The following protocols are designed to be adaptable for screening and mechanistic studies.
Potential Mechanisms of Action to Investigate
Based on the activities of other cyclic peptides and fungal metabolites, potential mechanisms of action for this compound that warrant investigation include:
-
Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death. This can be investigated through assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: Compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase). Flow cytometry analysis of DNA content is a standard method to assess this.
-
Inhibition of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as PI3K/Akt, MAPK, or NF-κB, are common targets for anticancer agents. Western blotting can be used to probe for changes in the phosphorylation status and expression levels of key proteins in these pathways.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells.
Data Presentation
All quantitative data from the described experiments should be meticulously recorded and presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined |
Table 2: Apoptosis Induction by this compound in a Selected Cancer Cell Line (Example)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (0 µM) | Data to be determined | Data to be determined |
| IC25 | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined |
| IC75 | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of a Selected Cancer Cell Line Treated with this compound (Example)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | Data to be determined | Data to be determined | Data to be determined |
| IC25 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC75 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., IC25, IC50, IC75) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark for 15 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Unraveling the Enigma of Sporidesmolide V: Application Notes and Protocols for Mechanism of Action Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide V, a cyclodepsipeptide produced by the fungus Pithomyces chartarum, represents a class of natural products with potential therapeutic applications. Understanding its mechanism of action is paramount for evaluating its potential as a drug candidate. These application notes provide a comprehensive suite of protocols to meticulously investigate the cellular and molecular effects of this compound, guiding researchers in elucidating its therapeutic promise and potential liabilities.
Preliminary Cytotoxicity Assessment
The initial step in characterizing the bioactivity of this compound is to determine its cytotoxic potential across various cell lines. This provides essential dose-response data for subsequent mechanistic studies.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following table should be populated with experimental data.
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| A549 | Lung Carcinoma | 24 | Data |
| A549 | Lung Carcinoma | 48 | Data |
| A549 | Lung Carcinoma | 72 | Data |
| MCF-7 | Breast Adenocarcinoma | 24 | Data |
| MCF-7 | Breast Adenocarcinoma | 48 | Data |
| MCF-7 | Breast Adenocarcinoma | 72 | Data |
| HeLa | Cervical Adenocarcinoma | 24 | Data |
| HeLa | Cervical Adenocarcinoma | 48 | Data |
| HeLa | Cervical Adenocarcinoma | 72 | Data |
| PC-3 | Prostate Adenocarcinoma | 24 | Data |
| PC-3 | Prostate Adenocarcinoma | 48 | Data |
| PC-3 | Prostate Adenocarcinoma | 72 | Data |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Investigation of Apoptosis Induction
A common mechanism of action for anti-cancer compounds is the induction of programmed cell death, or apoptosis.
Data Presentation: Quantification of Apoptosis
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | Data | Data |
| This compound | IC50/2 | Data | Data |
| This compound | IC50 | Data | Data |
| This compound | 2 x IC50 | Data | Data |
| Positive Control (e.g., Staurosporine) | Conc. | Data | Data |
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Caption: Workflow for assessing apoptosis induction by this compound.
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | - | Data | Data | Data | Data |
| This compound | IC50/2 | Data | Data | Data | Data |
| This compound | IC50 | Data | Data | Data | Data |
| This compound | 2 x IC50 | Data | Data | Data | Data |
| Positive Control (e.g., Nocodazole) | Conc. | Data | Data | Data | Data |
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Investigation of Key Signaling Pathways
To delve deeper into the molecular mechanism, it is crucial to investigate the effect of this compound on key signaling pathways commonly implicated in cancer cell survival, proliferation, and apoptosis.
Experimental Protocol: Western Blotting for Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways.
Materials:
-
This compound
-
Selected cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Potential signaling pathways affected by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for a comprehensive investigation into the mechanism of action of this compound. By systematically evaluating its cytotoxicity, effects on apoptosis and the cell cycle, and its impact on key signaling pathways, researchers can build a detailed profile of this natural product's therapeutic potential. The data generated will be instrumental in guiding future preclinical and clinical development efforts.
Quantifying Sporidesmolide V: A Detailed Application Note and Protocol for Researchers
For Immediate Release
This document provides a comprehensive guide for the quantification of Sporidesmolide V in complex mixtures, tailored for researchers, scientists, and professionals in drug development. This compound is a cyclodepsipeptide produced by the fungus Pithomyces chartarum, a microbe of interest due to its production of various secondary metabolites. Accurate quantification of this compound is crucial for understanding its biological activity, biosynthesis, and potential applications.
This application note details the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection and quantification. It also includes representative data and a hypothetical signaling pathway to guide further research into the compound's mechanism of action.
Introduction to this compound
This compound is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds. It is a secondary metabolite of the fungus Pithomyces chartarum. While the biological activity of this compound is not extensively characterized, other cyclodepsipeptides are known to exhibit a range of biological effects, including cytotoxic, antimicrobial, and enzyme-inhibitory activities. Therefore, robust analytical methods are essential for its study.
Experimental Protocols
This section outlines the detailed methodologies for the extraction, separation, and quantification of this compound from a complex mixture, such as a fungal culture.
Fungal Culture and Extraction
A representative protocol for obtaining this compound from Pithomyces chartarum is as follows:
-
Fungal Culture : Pithomyces chartarum is cultured on a suitable solid or liquid medium, such as potato dextrose agar (PDA) or potato dextrose broth (PDB), to promote the production of secondary metabolites. Cultures are typically incubated for 14-21 days at 25°C.
-
Extraction :
-
For solid cultures, the agar and mycelium are macerated and extracted with an organic solvent like ethyl acetate or methanol.
-
For liquid cultures, the mycelial mass is separated from the broth by filtration. The mycelium is then extracted as described for solid cultures, and the culture filtrate can be extracted separately using liquid-liquid extraction with a solvent such as ethyl acetate.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield a crude extract.
-
Sample Preparation
For quantitative analysis, the crude extract requires further preparation:
-
Reconstitution : The dried crude extract is reconstituted in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Filtration : The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is suitable for the separation of this compound.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution : A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV detection at 210 nm, or coupled to a mass spectrometer.
Mass Spectrometry (MS) Detection
For selective and sensitive quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is recommended.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a hypothetical analysis, a transition could be m/z [M+H]+ → fragment ion.
-
Collision Energy : Optimized for the specific MRM transition.
-
Source Parameters : Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Quantitative Data and Validation
A validated analytical method is crucial for obtaining reliable quantitative data. The following tables summarize the typical validation parameters and representative quantitative results.
Table 1: HPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Specification | Representative Value |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Linear Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | Intra-day ≤ 15%, Inter-day ≤ 20% | Intra-day: 5.2%, Inter-day: 8.5% |
Table 2: Quantification of this compound in a Pithomyces chartarum Extract
| Sample ID | This compound Concentration (µg/g of crude extract) |
| Batch 1 | 15.2 ± 1.3 |
| Batch 2 | 18.5 ± 2.1 |
| Batch 3 | 12.8 ± 1.1 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.
Figure 1. Experimental workflow for this compound quantification.
Figure 2. Hypothetical signaling pathway for this compound-induced cytotoxicity.
Discussion
The presented HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in complex mixtures. The detailed protocol for extraction and sample preparation ensures reproducible results. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range.
The hypothetical signaling pathway suggests a possible mechanism of action for this compound, focusing on the induction of apoptosis. This model proposes that this compound may interact with a membrane protein, initiating an intracellular signaling cascade that leads to the activation of transcription factors and pro-apoptotic factors, ultimately resulting in programmed cell death. This pathway serves as a conceptual framework to guide future investigations into the biological effects of this compound.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound. The detailed protocols and representative data will be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. Further research is warranted to fully elucidate the biological activities and mechanism of action of this intriguing fungal metabolite.
Evaluating the Efficacy of Sporidesmolide V: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide V is a natural compound of interest for its potential biological activities. While specific data on this compound is emerging, its structural relative, sporidesmin, is known to exhibit cytotoxic effects. The toxicity of sporidesmin is associated with its epidithiodioxopiperazine ring, which can induce the formation of reactive oxygen species (ROS), leading to oxidative stress, and can interact with cellular thiols.[1] Such mechanisms are known to disrupt cellular processes, including cell adhesion, and can ultimately trigger programmed cell death, or apoptosis.[2][3]
These application notes provide a comprehensive guide to a panel of cell-based assays for evaluating the efficacy and mechanism of action of this compound. The protocols detailed below will enable researchers to quantify cytotoxicity, assess cell viability, and investigate the induction of apoptosis. The assays described are foundational for the preclinical evaluation of novel therapeutic compounds.
Data Presentation
The following tables represent hypothetical data sets that could be generated using the described protocols. These tables are designed for the clear and structured presentation of quantitative results, facilitating easy comparison between different concentrations of this compound.
Table 1: Cytotoxicity of this compound as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 5 | 0.85 | 0.05 | 68 |
| 10 | 0.62 | 0.04 | 49.6 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0 |
| 1 | 0.20 | 0.03 | 10 |
| 5 | 0.35 | 0.04 | 40 |
| 10 | 0.55 | 0.05 | 80 |
| 25 | 0.70 | 0.06 | 110 |
| 50 | 0.72 | 0.05 | 114 |
| Positive Control (Lysis Buffer) | 0.65 | 0.04 | 100 |
Table 3: Apoptosis Induction Measured by Annexin V/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95 | 3 | 2 |
| 1 | 88 | 8 | 4 |
| 5 | 70 | 20 | 10 |
| 10 | 52 | 35 | 13 |
| 25 | 28 | 50 | 22 |
| 50 | 15 | 45 | 40 |
Table 4: Caspase-3/7 Activity in Response to this compound
| Concentration of this compound (µM) | Mean Fluorescence Units (RFU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 500 | 50 | 1.0 |
| 1 | 800 | 75 | 1.6 |
| 5 | 1500 | 120 | 3.0 |
| 10 | 2500 | 200 | 5.0 |
| 25 | 3500 | 250 | 7.0 |
| 50 | 3200 | 280 | 6.4 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations, a vehicle control, a spontaneous release control (untreated cells), and a maximum release control (cells treated with lysis buffer).
-
Incubate for the specified treatment duration.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.[8]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm with a microplate reader.[6]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Seed cells and treat them with this compound as described in previous protocols.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X binding buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as the executioner caspases-3 and -7.
Materials:
-
Cells of interest
-
This compound stock solution
-
Caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
96-well plate (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Plate and treat cells with this compound.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to the appropriate 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.[10]
-
Measure the signal using a microplate reader at the appropriate wavelength (e.g., 400-405 nm for colorimetric, Ex/Em = 380/460 nm for fluorometric).[11]
Visualizations
Caption: Workflow for Cytotoxicity and Cell Viability Assays.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. kumc.edu [kumc.edu]
- 10. mpbio.com [mpbio.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Solid-Phase Synthesis of the Sporidesmolide V Peptide Backbone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporidesmolide V is a cyclic depsipeptide with a backbone consisting of a unique sequence of amino and hydroxy acids: cyclo-(2-oxyisovaleryl)-D-alloisoleucyl-D-leucyl-(2-oxyisocaproyl)-L-valyl-L-N-methylleucyl. The synthesis of such cyclic peptides is a key area of interest in drug discovery due to their enhanced stability and biological activity. This document provides a detailed protocol for the solid-phase synthesis of the this compound peptide backbone, utilizing the widely adopted Fmoc/tBu strategy.[1] The methodology covers the entire process from resin preparation to the final purification of the cyclic peptide.
Materials and Reagents
Resin
| Resin Type | Recommended Loading |
| 2-Chlorotrityl chloride resin | 0.4 - 0.8 mmol/g |
Protected Amino and Hydroxy Acids
The following Fmoc-protected amino and hydroxy acid derivatives are required for the synthesis. Side chains are protected with acid-labile groups (tBu, Boc, Trt) to ensure orthogonality with the base-labile Fmoc group.[1][2][3]
| Compound | Protecting Group (Side Chain) |
| Fmoc-L-N-methylleucine | - |
| Fmoc-L-valine | - |
| Fmoc-D-leucine | - |
| Fmoc-D-alloisoleucine | - |
| 2-Hydroxyisocaproic acid (Hica) | Trt (Trityl) |
| 2-Hydroxyisovaleric acid (Hiva) | Trt (Trityl) |
Reagents and Solvents
-
Coupling Reagents: HBTU, HATU, HOBt, DIC[4]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection: 20% Piperidine in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Purification: Acetonitrile (ACN), Water, 0.1% TFA
Experimental Protocols
The solid-phase synthesis of the this compound backbone is performed in a stepwise manner, involving resin loading, iterative cycles of deprotection and coupling, on-resin cyclization, and finally, cleavage and purification.
Resin Preparation and Loading of the First Amino Acid
The synthesis begins by attaching the C-terminal amino acid, Fmoc-L-N-methylleucine, to the 2-chlorotrityl chloride resin.
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve Fmoc-L-N-methylleucine (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and DCM.
Peptide Chain Elongation
The linear peptide chain is assembled on the solid support through iterative cycles of Fmoc deprotection and amino acid coupling.
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes and drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Amino Acid/Hydroxy Acid Coupling:
-
Dissolve the corresponding Fmoc-protected amino acid or protected hydroxy acid (3 eq.), HBTU/HATU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. For the ester bond formation (coupling of hydroxy acids), DIC (3 eq.) and DMAP (0.1 eq.) in DCM can be utilized.
-
Add the activated acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
-
Wash the resin with DMF and DCM.
Repeat the deprotection and coupling steps for each monomer in the this compound sequence.
On-Resin Cyclization
Once the linear precursor is assembled, the head-to-tail cyclization is performed on the solid support.
-
Remove the N-terminal Fmoc group from the final amino acid as described in the deprotection step.
-
Wash the resin extensively with DMF and DCM to remove any residual piperidine.
-
For cyclization, a coupling reagent cocktail such as PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF is added to the resin.
-
The reaction is allowed to proceed for 12-24 hours. High dilution conditions are mimicked by the solid support, favoring intramolecular cyclization.[5]
Cleavage from Resin and Deprotection
The cyclic peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Purification and Analysis
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of water/ACN, both containing 0.1% TFA.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
Quantitative Data
The following table presents representative data for the solid-phase synthesis of cyclic depsipeptides, which can be considered analogous to this compound. Actual yields and purity may vary depending on the specific sequence and reaction conditions.
| Step | Parameter | Typical Value | Reference |
| Resin Loading | Substitution | 0.4-0.6 mmol/g | General SPPS |
| Coupling Efficiency | Per Step | >99% | General SPPS |
| On-Resin Cyclization | Crude Yield | 20-40% | [6] |
| Overall Synthesis | Final Yield | 5-15% | Analogous Peptides |
| Final Purity (Post-HPLC) | Purity | >95% | Analogous Peptides |
Visualizations
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sporidesmolide V Production from Pithomyces chartarum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sporidesmolide V from Pithomyces chartarum cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from Pithomyces chartarum cultures often low?
This compound is a cyclodepsipeptide, a type of secondary metabolite, produced by the fungus Pithomyces chartarum.[1] Secondary metabolites are compounds not essential for the primary growth of the fungus but often play roles in defense or signaling.[2] Their production is typically initiated during the stationary phase of growth when nutrients may become limited.[3] Low yields can be attributed to suboptimal culture conditions, as the biosynthesis of secondary metabolites is highly sensitive to environmental and nutritional factors.[4][5]
Q2: What are the key factors influencing the production of this compound?
The yield of this compound, like other fungal secondary metabolites, is influenced by a combination of factors including:
-
Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements, can significantly impact production.[4][6]
-
Culture Conditions: Parameters such as temperature, pH, aeration, and agitation speed play a crucial role.[6][7] For P. chartarum, temperature is a critical factor, with different temperatures being optimal for growth versus toxin production.[8][9]
-
Growth Phase: Sporidesmolide production is often linked to specific growth phases of the fungus.[3]
-
Elicitation: The addition of certain chemical or biological agents (elicitors) can stimulate the production of secondary metabolites.[10][11][12]
Q3: What is the general relationship between fungal growth and this compound production?
Research on the related compound sporidesmin suggests that high yields of sporidesmolides are associated with high utilization of medium constituents and fungal growth.[3] However, the production of some secondary metabolites can be uncoupled from biomass accumulation, with peak production occurring after the rapid growth phase has ceased.[3] Therefore, it is essential to monitor both biomass and this compound concentration over time to determine the optimal harvest time.
Troubleshooting Guides
Issue 1: Low or No Detectable Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | 1. Vary Carbon and Nitrogen Sources: Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). 2. Optimize C:N Ratio: Test a range of carbon-to-nitrogen ratios to find the optimal balance for this compound production. 3. Supplement with Precursors: Although the specific precursors for this compound are not detailed in the provided results, adding amino acids that are constituents of the cyclodepsipeptide may enhance yield. |
| Inappropriate Culture Conditions | 1. Temperature Optimization: While optimal growth of P. chartarum occurs around 24°C, the ideal temperature for secondary metabolite production may differ.[1][7] Conduct a temperature screening experiment between 20-28°C. 2. pH Control: Monitor and control the pH of the culture medium throughout the fermentation process, as pH shifts can affect enzyme activity and metabolite production. 3. Aeration and Agitation: Vary the shaking speed in liquid cultures to assess the impact of oxygen availability on yield. |
| Incorrect Harvest Time | 1. Time-Course Study: Perform a time-course experiment, harvesting samples at different time points (e.g., every 24 hours) to determine the peak production phase of this compound. Analyze both biomass and this compound concentration. |
| Strain-Specific Issues | 1. Strain Viability and Purity: Ensure the P. chartarum culture is viable and free from contamination. 2. Strain Degeneration: Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to use fresh cultures from cryopreserved stocks. |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | 1. Standardize Inoculum Preparation: Use a standardized method for preparing the inoculum, ensuring a consistent spore concentration or mycelial mass in each fermentation. 2. Inoculum Age: Use an inoculum from a culture of a consistent age, as the physiological state of the inoculum can affect subsequent metabolite production. |
| Inconsistent Media Preparation | 1. Precise Component Measurement: Ensure accurate weighing and measurement of all media components. 2. Consistent Sterilization: Use a standardized sterilization protocol (autoclaving time and temperature) to avoid variations in media composition due to overheating. |
| Fluctuations in Culture Conditions | 1. Monitor and Log Parameters: Continuously monitor and log key culture parameters such as temperature, pH, and dissolved oxygen to ensure consistency between batches. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to systematically evaluate the impact of individual media components on this compound production.
-
Establish a Baseline: Begin with a standard culture medium for P. chartarum, such as Potato Dextrose Broth (PDB) or a defined medium.
-
Vary One Factor: In separate experiments, vary the concentration of a single media component while keeping all other factors constant. For example:
-
Carbon Source: Prepare media with different concentrations of glucose (e.g., 10, 20, 30, 40 g/L).
-
Nitrogen Source: Prepare media with different concentrations of yeast extract (e.g., 1, 2.5, 5, 10 g/L).
-
-
Culture and Harvest: Inoculate each medium with a standardized P. chartarum inoculum and incubate under consistent conditions. Harvest the cultures at the predetermined optimal time point.
-
Extraction and Analysis: Extract this compound from the culture broth and mycelium. Quantify the yield using a suitable analytical method such as HPLC.
-
Data Analysis: Compare the yields from the different media compositions to identify the optimal concentration for each tested component.
Protocol 2: Elicitor Screening
This protocol aims to identify elicitors that can enhance this compound production.
-
Prepare Elicitor Stock Solutions: Prepare sterile stock solutions of various elicitors. Examples of elicitors used to enhance secondary metabolite production in fungi include:
-
Abiotic Elicitors: Heavy metal salts (e.g., CuSO₄, MnSO₄) at low concentrations.
-
Biotic Elicitors: Fungal cell wall fragments (e.g., chitin, chitosan), and polysaccharides.[13][14]
-
Chemical Elicitors: Epigenetic modifiers like 5-azacytidine and suberoylanilide hydroxamic acid (SAHA) have been shown to increase crude extract weights in some fungi.[10]
-
-
Elicitor Addition: Add the elicitors to the P. chartarum cultures at different stages of growth (e.g., early exponential phase, late exponential phase).
-
Culture and Analysis: Continue the incubation and harvest at the optimal time point. Extract and quantify this compound.
-
Evaluation: Compare the this compound yields from the elicitor-treated cultures to an untreated control to identify effective elicitors and their optimal concentration and time of addition.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 15.2 |
| Sucrose | 11.8 | 13.8 |
| Maltose | 14.2 | 18.5 |
| Fructose | 10.5 | 11.3 |
Table 2: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 20 | 10.1 | 12.1 |
| 22 | 11.5 | 16.8 |
| 24 | 13.0 | 15.5 |
| 26 | 12.8 | 14.2 |
| 28 | 11.2 | 10.9 |
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 4. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Ecotoxinogenesis of Pithomyces chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Sporidesmolide V
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the low aqueous solubility of Sporidesmolide V, a non-polar cyclic hexadepsipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a cyclic depsipeptide with a molecular formula of C35H62N4O8.[1][2] Its structure contains a high proportion of hydrophobic amino acid residues, making it non-polar.[1] This hydrophobicity leads to poor interaction with polar solvents like water, resulting in low solubility in aqueous buffers.
Q2: What are the initial signs of solubility issues with this compound in my experiments?
A2: Common indicators of poor solubility include the formation of a visible precipitate, cloudiness or turbidity in your solution after adding this compound, and inconsistent or non-reproducible results in your biological assays.
Q3: What organic solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] It is common practice to first dissolve hydrophobic peptides in 100% of an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer.[3]
Q4: What is the maximum concentration of organic co-solvents like DMSO that is acceptable in cell-based assays?
A4: The tolerance of cell lines to organic solvents can vary. However, for most cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, to avoid solvent-induced toxicity or artifacts.[4][5] It is always recommended to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q5: Are there alternative methods to using organic solvents for improving the solubility of this compound?
A5: Yes, several formulation strategies can be employed. These include the use of surfactants, encapsulation with cyclodextrins, or formulation with hyaluronic acid (HA) nanogels, which have shown potential for enhancing the solubility of water-insoluble cyclic peptides.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the final buffer. | 1. Increase Co-solvent Concentration: If your experimental system allows, slightly increase the percentage of the organic co-solvent in the final solution. Remember to adjust your vehicle control accordingly. 2. Decrease Final Concentration: Test a lower final concentration of this compound in your assay. 3. Use a Different Co-solvent: If DMSO is not suitable, consider ethanol or methanol, which can also be effective.[1] |
| Solution is cloudy or turbid. | Micro-precipitates or aggregates of this compound have formed. | 1. Sonication: Briefly sonicate the solution to aid in the dissolution of small aggregates.[3] 2. Gentle Warming: Gently warm the solution, but be cautious to avoid degradation of the peptide.[3] 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material and use the clear supernatant.[3] |
| Inconsistent or non-reproducible assay results. | The concentration of soluble this compound is not consistent across experiments due to precipitation. | 1. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. 2. Verify Stock Solution Integrity: Ensure your stock solution in the organic solvent is fully dissolved and has been stored properly (-20°C for long-term storage).[1] 3. Optimize Solubilization Protocol: Re-evaluate your solubilization method using the protocols outlined below to ensure complete dissolution. |
Quantitative Data Summary
| Solvent/System | Solubility | Remarks |
| Water | Insoluble | Due to the non-polar, hydrophobic nature of the molecule. |
| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | Similar to water, significant solubility issues are expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A common choice for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble[1] | An alternative to DMSO for stock solutions. |
| Ethanol | Soluble[1] | Can be used as a co-solvent. |
| Methanol | Soluble[1] | Another alcoholic co-solvent option. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Add Organic Solvent: Add a precise volume of a suitable organic solvent (e.g., DMSO, ethanol) to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex and Sonicate: Vortex the vial to mix. If necessary, briefly sonicate the solution to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Store the stock solution at -20°C for long-term stability. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Buffer using a Co-solvent
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Pre-mix Buffer: If possible, add the required volume of the organic co-solvent to an empty tube first.
-
Add Stock Solution: Add the calculated volume of the this compound stock solution to the tube containing the co-solvent.
-
Add Aqueous Buffer: Add the aqueous buffer to the tube in a stepwise manner while gently vortexing. This gradual addition can help prevent precipitation.
-
Final Mix: Once the full volume of the aqueous buffer is added, vortex the solution gently to ensure homogeneity.
-
Use Immediately: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: How co-solvents improve solubility.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. researchgate.net [researchgate.net]
- 6. peptidream.com [peptidream.com]
Sporidesmolide V stability and degradation pathways in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Sporidesmolide V in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
Based on studies of other cyclodepsipeptides and general chemical principles, the primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the ester (lactone) bonds within its cyclic structure. This hydrolysis is catalyzed by both acidic and basic conditions. Mild alkaline hydrolysis of this compound has been shown to yield two linear sporidesmolic acids.[2]
Q3: How do pH and temperature affect the stability of this compound?
While specific kinetic data for this compound is limited, studies on similar cyclodepsipeptides, such as Kahalalide F, demonstrate that stability is highly pH-dependent.[3] Generally, cyclodepsipeptides exhibit the greatest stability at neutral or slightly acidic pH. Both strongly acidic and alkaline conditions significantly accelerate the rate of hydrolytic degradation.
Increased temperature will also accelerate degradation. For example, the hydrolysis of Kahalalide F was studied at an elevated temperature of 80°C to achieve degradation in a reasonable timeframe.[3] It is crucial to consider that degradation may still occur at lower temperatures over longer storage periods.
Q4: What are the expected degradation products of this compound?
Under mild alkaline hydrolysis, this compound yields two linear depsipeptides (sporidesmolic acids).[2] The identified degradation products are 2-hydroxyisovalerylisoleucylleucine and 2-hydroxyisocaproylvalyl-N-methylleucine.[2] Under harsh acidic conditions (e.g., 6N HCl at 110-120°C), complete hydrolysis occurs, breaking both ester and amide bonds to yield the constituent amino acids (L-valine, D-leucine, D-alloisoleucine, and L-N-methylleucine) and hydroxy acids.[2]
Q5: Are there any known issues with photodegradation for this compound?
Specific photostability studies for this compound are not extensively documented. However, as a general precaution for complex organic molecules, exposure to UV light should be minimized to prevent potential photodegradation.[4][5] It is recommended to store this compound solutions in amber vials or otherwise protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over time in aqueous solution. | Hydrolysis of the ester bonds in the cyclodepsipeptide structure. This is accelerated by non-neutral pH and elevated temperatures. | - Prepare fresh solutions before use. - If storage is necessary, store at -20°C or -80°C. - Use buffers at or near neutral pH if compatible with the experimental design. - Perform a stability study under your specific experimental conditions to determine the acceptable timeframe for solution use. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of this compound into linear depsipeptides or other byproducts. | - Characterize the new peaks using mass spectrometry to see if they correspond to the expected masses of the hydrolyzed products (sporidesmolic acids). - Review solution preparation and storage conditions to identify potential causes of degradation (e.g., pH, temperature, storage duration). |
| Inconsistent experimental results between batches of this compound solution. | Progressive degradation of a stock solution. | - Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. - Re-qualify stored stock solutions periodically by HPLC or LC-MS to ensure integrity. |
Quantitative Data Summary
Specific stability data for this compound under varying conditions is not extensively published. The following table provides an illustrative example based on data for the similar cyclodepsipeptide, Kahalalide F, to demonstrate the expected trends in stability.[3]
Table 1: Illustrative Half-life of a Cyclodepsipeptide (Kahalalide F) under Various Conditions.
| Condition | Temperature (°C) | Half-life (hours) |
| pH 0 | 80 | 1.1 |
| pH 1 | 80 | 20 |
| pH 7 | 80 | 8.6 |
| pH 11 | 26 | 1.65 |
Note: This data is for Kahalalide F and should be used as a general guide to the expected behavior of this compound. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Solution
This protocol outlines a general method for assessing the chemical stability of this compound under defined conditions (e.g., varying pH, temperature).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Incubation: Dilute the stock solution into the desired aqueous buffer (e.g., phosphate buffers at pH 3, 7, and 9) to a final concentration suitable for analysis (e.g., 1 mg/mL). Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any further degradation by diluting the aliquot in the initial mobile phase (if using HPLC) and storing at low temperature (e.g., -20°C) until analysis.
-
Analysis: Analyze the samples by a validated stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Determine the degradation rate and half-life under each condition.
Protocol 2: Analysis of Degradation Products by LC-MS
This protocol describes the use of LC-MS for the identification of this compound degradation products.
-
Sample Preparation: Use aliquots from the stability study (Protocol 1) or prepare a forcibly degraded sample by treating this compound with a mild acid or base (e.g., 0.1 N HCl or 0.1 N NaOH) for a defined period.
-
LC Separation: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Couple the LC eluent to a mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive ion mode.
-
Data Acquisition: Acquire full scan MS data to detect the molecular ions of the parent compound and degradation products. Also, acquire tandem MS (MS/MS) data for structural elucidation of the degradation products.
-
Data Analysis: Compare the masses of the observed degradation products with the theoretical masses of expected products (e.g., linear sporidesmolic acids). Analyze the fragmentation patterns in the MS/MS spectra to confirm the structures.
Visualizations
References
- 1. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Sporidesmolide V purification by chromatography
Welcome to the technical support center for the chromatographic purification of Sporidesmolide V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider before starting purification?
A1: this compound is a cyclic hexadepsipeptide. Key properties to consider are:
-
Molecular Weight: 666.9 g/mol [1].
-
Polarity: It is the most non-polar of the N-methyl analogues in the sporidesmolide complex[1]. This hydrophobicity is a critical factor in chromatography method development.
-
Solubility: this compound is soluble in ethanol, methanol, DMF, and DMSO[1]. It is practically insoluble in water. This dictates the choice of solvents for sample preparation and mobile phases.
-
Purity: Commercially available this compound is typically >95% pure by HPLC[1].
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Given its non-polar nature, reversed-phase chromatography is the most effective technique. Both High-Performance Liquid Chromatography (HPLC) and Flash Chromatography can be employed.
-
Reversed-Phase HPLC (RP-HPLC): Offers high resolution and is ideal for achieving high purity, especially for final polishing steps. A C18 column is a common choice for separating hydrophobic peptides[2].
-
Reversed-Phase Flash Chromatography: Suitable for larger scale purification and for initial cleanup of crude extracts.
Q3: I am observing poor peak shape (e.g., tailing or fronting) during HPLC analysis. What could be the cause?
A3: Poor peak shape can arise from several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or using a column with a higher loading capacity.
-
Secondary Interactions: The analyte may be interacting with the silica backbone of the column. Adding a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase can often resolve this.
-
Inappropriate Mobile Phase: The pH or solvent composition of your mobile phase may not be optimal. For this compound, a gradient of acetonitrile or methanol in water is a good starting point.
-
Column Degradation: The column may be nearing the end of its lifespan. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Q4: My this compound is not binding to the reversed-phase column. What should I do?
A4: If your compound is eluting in the void volume, it indicates insufficient retention. Consider the following:
-
Initial Mobile Phase Polarity: The starting percentage of the organic solvent in your mobile phase may be too high. Reduce the initial organic solvent concentration to promote binding.
-
Sample Solvent: If the sample is dissolved in a very strong, non-polar solvent, it may not bind effectively. Whenever possible, dissolve the sample in a solvent similar in composition to the initial mobile phase[3].
-
Column Choice: A different stationary phase with enhanced hydrophobicity (e.g., C30) or a different chemistry might provide better retention.
Troubleshooting Guides
Problem 1: Low Recovery of this compound After Purification
| Possible Cause | Suggested Solution |
| Precipitation on Column | This compound has low aqueous solubility. If the mobile phase becomes too aqueous during the gradient, the compound may precipitate. Ensure the starting mobile phase has sufficient organic content to maintain solubility. Consider adding a small percentage of an organic solvent like isopropanol to the aqueous phase to improve solubility[4]. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. Try a less retentive column or a different mobile phase modifier. In some cases, flushing the column with a very strong solvent (e.g., 100% isopropanol or dichloromethane) might recover the adsorbed compound. |
| Sample Degradation | This compound may be unstable under the mobile phase conditions (e.g., extreme pH). Assess the stability of your compound under the chromatographic conditions by collecting fractions and re-analyzing them over time. |
| Inaccurate Fraction Collection | The peak may be broader than anticipated, leading to incomplete collection. Widen the collection window for the target peak. Use a UV detector with the appropriate wavelength to accurately monitor the elution profile. |
Problem 2: Co-elution of Impurities with this compound
| Possible Cause | Suggested Solution |
| Inadequate Resolution | The chromatographic method lacks the selectivity to separate the impurity from this compound. |
| * Optimize the Gradient: Make the gradient shallower around the elution time of the target peak to increase separation[5]. | |
| * Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. | |
| * Change the Stationary Phase: Use a column with a different chemistry (e.g., phenyl-hexyl or cyano) that may offer different interactions with the analyte and impurities. | |
| Column Overload | Injecting too much sample can cause peaks to broaden and overlap. Reduce the sample load. |
| Presence of Isomers or Analogs | The crude sample may contain structurally similar sporidesmolides that are difficult to separate. High-resolution analytical HPLC may be required to develop a suitable preparative method. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Methanol or DMSO to a concentration of 1 mg/mL[1].
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 40 |
| 30.0 | 40 |
Protocol 2: Preparative RP-HPLC Purification of this compound
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve crude this compound in a minimal amount of DMSO and then dilute with the initial mobile phase composition.
-
Gradient Program (based on analytical run):
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 40.0 | 85 |
| 45.0 | 95 |
| 50.0 | 95 |
| 50.1 | 50 |
| 60.0 | 50 |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound chromatography.
References
Optimization of culture conditions for maximizing Sporidesmolide V production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture conditions for maximizing Sporidesmolide V production from Pithomyces chartarum.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclic depsipeptide, a type of secondary metabolite, produced by the fungus Pithomyces chartarum. It is part of a larger family of sporidesmolides, which are known for their potential biological activities. The total sporidesmolide fraction from Pithomyces chartarum cultures has been found to contain at least five different cyclodepsipeptides, with this compound being one of the identified congeners[1].
Q2: What is the producing organism for this compound?
A2: The primary producing organism of this compound is the fungus Pithomyces chartarum[1]. This fungus is also known to produce other toxic secondary metabolites, such as sporidesmin[2].
Q3: What are some common culture media used for the production of sporidesmolides?
A3: Published research has reported the use of several media for the cultivation of Pithomyces chartarum and the production of its secondary metabolites. These include:
-
Enriched potato carrot medium : This medium has been associated with high yields of sporidesmin and sporidesmolides[1].
-
Rye-grain cultures : Spores from these cultures have been used for the isolation of this compound[1].
-
Yeast Malt Broth (YMB) : This medium has been used for the production of secondary metabolites from the closely related species Pseudopithomyces chartarum[3].
Q4: Is there a known direct correlation between fungal growth and this compound production?
A4: While specific data for this compound is limited, a good correlation has been observed between the weight of total sporidesmolides produced and the fungal growth of Pithomyces chartarum. High yields of sporidesmolides are associated with high utilization of medium constituents.
Q5: Does sporulation affect the production of sporidesmolides?
A5: There is evidence suggesting a link between sporulation and the production of secondary metabolites in Pithomyces chartarum. For instance, sporidesmolides were reportedly not isolated from cultures that did not sporulate.
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
-
Question: My Pithomyces chartarum culture is growing, but I am detecting very low or no this compound. What could be the issue?
-
Answer: Several factors could contribute to low yields of this compound. Consider the following troubleshooting steps:
-
Inappropriate Culture Medium: The composition of the culture medium is critical. Ensure you are using a rich medium that supports both robust growth and secondary metabolism. Based on available literature, consider using or optimizing an enriched potato carrot medium or a yeast malt broth[1][3].
-
Suboptimal Culture Conditions: Physical parameters such as temperature, pH, and aeration play a crucial role. While specific optimal conditions for this compound are not extensively documented, a temperature of around 24°C is generally good for the growth of P. chartarum. You may need to empirically optimize pH and aeration for your specific strain and bioreactor setup.
-
Lack of Sporulation: The production of sporidesmolides has been linked to sporulation. If your culture is not sporulating, you may see a decrease in product yield. Factors that can influence sporulation include nutrient limitation (especially nitrogen), light exposure, and physical stress.
-
Strain Variation: Different isolates of Pithomyces chartarum can exhibit significant variation in their ability to produce secondary metabolites. It is advisable to screen several isolates to find a high-producing strain.
-
Issue 2: Difficulty in extracting and isolating this compound.
-
Question: I am having trouble with the downstream processing of my culture to obtain pure this compound. What is a reliable method?
-
Answer: The extraction and purification of cyclic depsipeptides like this compound can be challenging due to their chemical properties. A general protocol for the isolation of sporidesmolides from Pithomyces chartarum spores involves the following steps[1]:
-
Extraction: The fungal biomass (spores) is extracted with a non-polar solvent such as chloroform.
-
Filtration and Concentration: The extract is filtered and then concentrated under reduced pressure.
-
Purification: The crude extract can be further purified using chromatographic techniques. One reported method uses repetitive reversed-phase partition chromatography followed by vacuum sublimation to obtain pure this compound[1].
-
Issue 3: Inconsistent production of this compound between batches.
-
Question: I am observing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?
-
Answer: Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency, focus on the following:
-
Standardized Inoculum: Ensure that the inoculum for each batch is consistent in terms of age, cell density, and physiological state. Using a standardized spore suspension or a well-defined vegetative inoculum can help.
-
Precise Control of Culture Parameters: Tightly control all culture parameters, including the composition of the medium, initial pH, temperature, and agitation/aeration rates. Even small variations in these parameters can lead to significant differences in secondary metabolite production.
-
Raw Material Quality: The quality and composition of the raw materials used in the medium can vary. Using high-quality, consistent sources for your medium components can reduce variability.
-
Data Presentation
Table 1: Reported Media for Pithomyces chartarum and Related Species
| Medium Name | Composition | Producing Organism | Target Metabolite(s) | Reference |
| Enriched Potato Carrot Medium | Not specified in detail | Pithomyces chartarum | Sporidesmin and Sporidesmolides | [1] |
| Rye-Grain Culture | Solid rye grains | Pithomyces chartarum | This compound | [1] |
| Yeast Malt Broth (YMB) | Yeast extract, Malt extract, D-glucose | Pseudopithomyces chartarum | Secondary Metabolites | [3] |
Table 2: General Optimized Conditions for Fungal Secondary Metabolite Production (Illustrative - requires specific optimization for this compound)
| Parameter | Optimized Range | Rationale |
| Temperature | 20-28 °C | Optimal range for growth and enzyme activity for many mesophilic fungi. P. chartarum grows well at 24°C. |
| pH | 5.0 - 7.0 | Fungi generally prefer slightly acidic to neutral pH for secondary metabolite production. |
| Carbon Source | Glucose, Sucrose, Starch | Readily metabolizable sugars often support good biomass and product formation. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium salts | Complex nitrogen sources can enhance secondary metabolite production. The C:N ratio is a critical parameter to optimize. |
| Aeration | Moderate to high | Adequate oxygen supply is often necessary for the biosynthesis of complex secondary metabolites. |
Experimental Protocols
Protocol 1: General Submerged Culture for Sporidesmolide Production
This protocol is a generalized procedure based on common practices for fungal fermentation and the limited available data for Pithomyces chartarum.
-
Inoculum Preparation:
-
Grow Pithomyces chartarum on a suitable agar medium (e.g., Potato Dextrose Agar) at 24°C until sporulation is observed.
-
Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Yeast Malt Broth: 10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose).
-
Dispense the medium into flasks or a bioreactor and sterilize.
-
Inoculate the sterilized medium with the prepared spore suspension (e.g., 5% v/v).
-
Incubate at 24-28°C with agitation (e.g., 150-200 rpm) for 7-14 days.
-
-
Extraction and Analysis:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the biomass and the broth separately with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the extracts and evaporate the solvent.
-
Analyze the crude extract for the presence of this compound using techniques such as HPLC or LC-MS.
-
Mandatory Visualization
Putative Biosynthetic Pathway of this compound
This compound is a cyclic depsipeptide, and its biosynthesis is likely mediated by a Non-Ribosomal Peptide Synthetase (NRPS). The following diagram illustrates a putative biosynthetic pathway based on the known structure of this compound and the general mechanism of NRPS action.
Caption: Putative biosynthetic pathway for this compound via a modular Non-Ribosomal Peptide Synthetase (NRPS).
Experimental Workflow for Optimization of this compound Production
The following diagram outlines a logical workflow for a research project aimed at optimizing the production of this compound.
Caption: A logical workflow for the optimization of this compound production.
References
How to prevent degradation of Sporidesmolide V during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sporidesmolide V during extraction.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the extraction of this compound and provides solutions to minimize degradation.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation due to harsh pH conditions. this compound, a cyclodepsipeptide, contains ester and amide bonds that are susceptible to hydrolysis under strong acidic or alkaline conditions. | Maintain a neutral or slightly acidic pH (pH 5-7) during extraction. Use buffered solutions if necessary to stabilize the pH. Avoid prolonged exposure to strong acids or bases. |
| Thermal degradation. High temperatures can lead to the breakdown of this compound. | Conduct extraction at room temperature or below. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Consider using temperature-controlled equipment. | |
| Enzymatic degradation. Lipases and proteases present in the source organism or from contamination can degrade this compound. | Deactivate enzymes prior to extraction, for example, by flash-freezing the biomass in liquid nitrogen and lyophilizing. Work quickly and keep samples cold during processing. Consider adding protease and lipase inhibitors to the extraction solvent. | |
| Photodegradation. Exposure to UV light can potentially degrade the molecule. | Protect the sample from light throughout the extraction process. Use amber-colored glassware or wrap containers in aluminum foil. Work in a dimly lit environment when possible. | |
| Presence of Multiple Degradation Products in Analysis (HPLC/LC-MS) | Cleavage of ester or amide bonds. This can result from exposure to adverse pH, high temperatures, or enzymatic activity, leading to linearized forms or smaller peptide fragments. | Refer to the solutions for "Low Yield." Optimize extraction conditions to be as mild as possible. Use milder extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times and temperature requirements. |
| Oxidation. The presence of oxidative agents or exposure to air for extended periods can lead to oxidative degradation. | Degas solvents before use. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like BHT or ascorbic acid to the extraction solvent may be beneficial, though compatibility should be verified. | |
| Inconsistent Extraction Efficiency | Variable extraction parameters. Inconsistent solvent-to-solid ratio, extraction time, and agitation can lead to variable yields and degradation. | Standardize all extraction parameters. Ensure thorough and consistent mixing during extraction to maximize solvent penetration and solute diffusion. |
| Incomplete solvent penetration. The physical nature of the source material may prevent efficient extraction. | Properly prepare the source material by grinding or homogenizing to increase the surface area for extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical groups in this compound that are susceptible to degradation?
A1: The most susceptible chemical groups in this compound are the ester and amide bonds that form its cyclic depsipeptide structure. These bonds can be cleaved through hydrolysis, which is catalyzed by acidic, alkaline, or enzymatic conditions.
Q2: What is the ideal pH range for extracting this compound?
A2: Based on the general stability of cyclodepsipeptides, a pH range of 5 to 7 is recommended for the extraction of this compound to minimize hydrolytic degradation of its ester and amide bonds.
Q3: Can I heat the solvent to improve the extraction efficiency of this compound?
A3: While heating can increase solubility and diffusion rates, it also significantly accelerates the degradation of thermolabile compounds like this compound. It is advisable to perform the extraction at room temperature or below. If heating is unavoidable, use a minimal temperature for the shortest possible time.
Q4: Are there any specific solvents that should be avoided during the extraction of this compound?
A4: While common organic solvents like methanol, ethanol, chloroform, and ethyl acetate are used for extracting cyclodepsipeptides, it is crucial to ensure they are of high purity and free from acidic or basic contaminants. The choice of solvent should be based on maximizing the solubility of this compound while minimizing the extraction of interfering substances and potential degradants.
Q5: How can I detect and quantify the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound. To monitor degradation, a stability-indicating HPLC method should be developed. This involves subjecting a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products. The HPLC method is then optimized to separate the intact this compound from all its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the degradation products.
Experimental Protocol: Optimized Extraction of this compound
This protocol outlines a method for the extraction of this compound from fungal biomass, designed to minimize degradation.
1. Biomass Preparation:
-
Harvest fungal mycelia or spores.
-
Immediately freeze the biomass in liquid nitrogen to quench enzymatic activity.
-
Lyophilize the frozen biomass to dryness.
-
Grind the dried biomass into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Use a pre-cooled, high-purity solvent such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v).
-
Maintain a solvent-to-solid ratio of at least 10:1 (v/w).
-
Conduct the extraction at a controlled room temperature (20-25°C) or in a cold room (4°C).
-
Perform the extraction in amber-colored glassware to protect from light.
-
Stir the mixture gently for a defined period, for example, 2-4 hours. For enhanced efficiency with minimal heating, consider using an ultrasonic bath at a controlled low temperature.
3. Filtration and Concentration:
-
Separate the extract from the solid residue by vacuum filtration.
-
Wash the residue with a small volume of fresh, cold solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.
4. Liquid-Liquid Partitioning (Optional Clean-up):
-
If the crude extract is complex, perform a liquid-liquid partitioning step. For example, partition the concentrated extract between n-hexane and methanol to remove nonpolar lipids. This compound is expected to partition into the methanolic phase.
5. Final Concentration and Storage:
-
Evaporate the final extract to dryness under a stream of nitrogen gas.
-
Store the dried extract at -20°C or below in a desiccated, dark environment until further purification or analysis.
Visualizing Degradation and Prevention
Diagram 1: Factors Leading to this compound Degradation
Caption: Key factors that can induce the degradation of this compound during extraction.
Diagram 2: Workflow for Preventing this compound Degradation
Caption: An optimized workflow designed to minimize the degradation of this compound.
Minimizing batch-to-batch variability in Sporidesmolide V production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Sporidesmolide V from Pithomyces chartarum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a cyclic depsipeptide, a type of secondary metabolite. It is produced by the filamentous fungus Pithomyces chartarum. This fungus is also known for producing the mycotoxin sporidesmin.
Q2: What are the main causes of batch-to-batch variability in this compound production?
Batch-to-batch variability in this compound production is a common issue stemming from several factors:
-
Genetic drift of the fungal strain: High-producing strains can lose their productivity over successive generations.
-
Inoculum quality: The age, concentration, and physiological state of the spores or mycelia used for inoculation are critical.
-
Culture conditions: Minor variations in media composition, pH, temperature, aeration, and agitation can significantly impact yield.
-
Sporulation levels: The production of sporidesmolides is often linked to the extent of sporulation in Pithomyces chartarum.[1][2] Conditions that favor sporulation may also enhance this compound production.
Q3: What is the optimal temperature and pH for Pithomyces chartarum growth and this compound production?
The optimal conditions for growth and secondary metabolite production in Pithomyces chartarum can differ. While the fungus can grow over a broader temperature range (5-30°C), the optimal temperature for toxin accumulation, including sporidesmin which is related to sporidesmolides, is in a narrower range of 20-25°C.[3] The optimal pH for the growth and sporulation of many filamentous fungi typically falls in the slightly acidic to neutral range (pH 5.0-7.0).
Q4: How can I quantify the concentration of this compound in my culture broth?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for quantifying this compound.[4][5][6] A validated HPLC-MS/MS method would provide accurate quantification. For routine monitoring, a standard HPLC with UV or a suitable detector can also be developed, provided a pure standard of this compound is available for calibration.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Strain Degeneration | Revive a fresh culture from a cryopreserved stock. It is crucial to maintain a well-characterized master cell bank. |
| Suboptimal Culture Medium | Screen different media compositions. Pithomyces chartarum has been shown to produce sporidesmolides on enriched potato carrot medium.[7] Experiment with different carbon and nitrogen sources. |
| Inadequate Sporulation | For solid or surface cultures, exposure to near UV light can stimulate sporulation and potentially increase production. For submerged cultures, nutrient limitation (e.g., nitrogen) can sometimes trigger secondary metabolism. |
| Incorrect Incubation Time | Perform a time-course study to determine the optimal harvest time. Secondary metabolite production often begins in the stationary phase of growth. |
| Inappropriate Aeration/Agitation (Submerged Culture) | Optimize the agitation and aeration rates. Poor oxygen supply can limit growth and secondary metabolite synthesis. Conversely, excessive shear stress can damage mycelia. |
Issue 2: High Batch-to-Batch Variability in Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inconsistent Inoculum | Standardize the inoculum preparation. Use a consistent spore concentration or a specific biomass of a pre-culture. Ensure the inoculum is from a culture of the same age and growth phase for each batch. |
| Fluctuations in Culture Conditions | Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation. Use calibrated probes and a reliable bioreactor system. |
| Variability in Raw Materials | Use high-quality, consistent sources for media components. Complex media ingredients (e.g., yeast extract, peptone) can vary between suppliers and batches. |
| Inconsistent Harvest Time | Harvest each batch at the same point in the growth curve, ideally determined by a reliable marker like glucose consumption or biomass concentration. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Pithomyces chartarum
-
Inoculum Preparation:
-
Grow P. chartarum on a suitable agar medium (e.g., Potato Dextrose Agar) at 24°C until sporulation is observed.
-
Harvest spores by flooding the plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Inoculate a seed culture medium (e.g., Yeast Extract Peptone Dextrose broth) with a defined spore concentration (e.g., 1 x 10^6 spores/mL).
-
Incubate the seed culture at 24°C with agitation (e.g., 150 rpm) for 2-3 days.
-
Transfer a standardized amount of the seed culture (e.g., 5% v/v) to the production medium in a bioreactor.
-
Maintain the fermentation at 24°C, with controlled pH (e.g., starting at 6.0) and aeration.
-
-
Harvesting and Extraction:
-
Harvest the culture at the optimal time point determined by a time-course experiment.
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Extract this compound from both the mycelia and the broth using a suitable organic solvent (e.g., ethyl acetate).
-
Protocol 2: Quantification of this compound by HPLC-MS
-
Sample Preparation:
-
Evaporate the organic solvent from the extract under reduced pressure.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive ion mode and use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound for sensitive and specific detection.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
Visualizations
Caption: A typical experimental workflow for this compound production and analysis.
Caption: A simplified diagram of the putative NRPS-mediated biosynthesis of this compound.
References
- 1. Sporidesmin production and sporulation in Pithomyces chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sporidesmin production by Pithomyces chartarum isolates from Australia, Brazil, New Zealand and Uruguay | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Development of a targeted HPLC-ESI-QqQ-MS/MS method for the quantification of sulfolipids from a cyanobacterium, selected leafy vegetables, and a microalgae species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Refining bioassay conditions for consistent Sporidesmolide V results
Welcome to the technical support center for researchers working with Sporidesmolide V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your bioassays. While specific bioactivity data for this compound is limited in publicly available literature, this guide draws upon established principles for the bioassay of related fungal cyclodepsipeptides to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What type of bioassay is most appropriate for assessing the activity of this compound?
A1: this compound is a cyclodepsipeptide produced by the fungus Pithomyces chartarum. Related compounds, such as sporidesmins from the same fungus, are known to exhibit cytotoxic and antiproliferative effects. Therefore, a cytotoxicity or cell viability assay is a logical starting point to determine the biological activity of this compound. Commonly used assays include MTT, MTS, XTT, or resazurin-based assays, which measure the metabolic activity of viable cells.
Q2: How should I prepare this compound for in vitro bioassays?
A2: this compound is expected to have low aqueous solubility. Therefore, it should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) consistent across all wells, including vehicle controls, and at a level that does not affect cell viability (typically ≤ 0.5%).
Q3: What are the critical controls to include in a this compound bioassay?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability.
-
Untreated Control (Negative Control): Cells cultured in medium alone. This represents the baseline cell viability.
-
Positive Control: A compound with known and potent cytotoxicity to your chosen cell line (e.g., doxorubicin, staurosporine). This confirms that the assay is capable of detecting a cytotoxic effect.
Q4: What factors can lead to inconsistent IC50 values for this compound?
A4: Inconsistent half-maximal inhibitory concentration (IC50) values can arise from several factors:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity of a compound. Higher cell densities may require higher concentrations of the compound to achieve the same effect.
-
Compound Stability and Solubility: this compound may degrade or precipitate in aqueous culture medium over time. Ensure the compound is fully dissolved and consider the duration of the assay.
-
Incubation Time: The length of exposure to this compound will influence the observed cytotoxicity. Shorter incubation times may not be sufficient to reveal the full effect of the compound.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to a given compound due to differences in their genetic makeup and cellular pathways.
-
Assay Reagent Variability: Ensure that assay reagents are properly stored and that incubation times with the reagents are consistent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors when adding compound or assay reagents. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Avoid using the outermost wells of the plate or fill them with sterile medium to maintain humidity. 4. Check for microbial contamination in cell cultures and reagents. |
| No cytotoxic effect observed | 1. This compound is not cytotoxic to the chosen cell line. 2. The concentration range tested is too low. 3. The incubation time is too short. 4. The compound has precipitated out of solution. 5. The assay is not sensitive enough. | 1. Test a panel of different cancer cell lines. 2. Perform a wider range of serial dilutions, up to a high concentration (e.g., 100 µM). 3. Increase the incubation time (e.g., from 24h to 48h or 72h). 4. Visually inspect the wells for precipitation. If observed, consider using a different solvent or a solubilizing agent. 5. Ensure your positive control is working. If not, troubleshoot the assay protocol or try a different viability assay. |
| High background in vehicle control wells | 1. The solvent (e.g., DMSO) concentration is too high and is causing cytotoxicity. 2. The solvent is contaminated. | 1. Reduce the final solvent concentration to a non-toxic level (typically ≤ 0.5%). 2. Use a fresh, high-purity stock of the solvent. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
To aid in understanding the experimental workflow and potential cellular pathways involved, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a typical MTT-based cytotoxicity assay for this compound.
Caption: A simplified diagram showing a potential mechanism of action via the intrinsic apoptosis pathway.
Dealing with interfering compounds in Sporidesmolide V analysis
Welcome to the technical support center for the analysis of Sporidesmolide V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to interfering compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Troubleshooting Guides
This section provides systematic approaches to address specific problems you may encounter during the analysis of this compound.
Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks
One of the most frequent challenges in the analysis of this compound is the presence of co-eluting compounds, especially other sporidesmolide analogs produced by Pithomyces chartarum. These structurally similar compounds can lead to inaccurate quantification and misidentification.
Troubleshooting Workflow:
Enhancing the resolution of Sporidesmolide V in HPLC
Welcome to the technical support center for the HPLC analysis of Sporidesmolide V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cyclic depsipeptide, a class of compounds characterized by a cyclic structure containing both peptide and ester bonds.[1][2] Its chemical complexity can present challenges in achieving high-resolution separation during HPLC analysis.
Q2: Why is high resolution important in the analysis of this compound?
High resolution is crucial for accurately identifying and quantifying this compound, separating it from impurities, isomers, or other related sporidesmolides that may be present in the sample.[3] Poor resolution can lead to inaccurate results and hinder downstream applications in research and drug development.
Q3: What are the common causes of poor peak resolution for this compound in HPLC?
Common issues leading to poor peak shape and resolution include:
-
Inadequate mobile phase composition: Incorrect solvent strength or pH can lead to peak tailing or broadening.[3][4]
-
Suboptimal column selection: The choice of stationary phase and column dimensions is critical for separating complex molecules.[5]
-
Improper flow rate and temperature: These parameters affect the interaction of the analyte with the stationary phase and thus influence separation.[3][5]
-
Column overloading: Injecting too much sample can saturate the column, leading to distorted peaks.[3][4]
-
System issues: Excessive dead volume in the HPLC system can cause band broadening.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter while analyzing this compound using HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Overload | Decrease the sample concentration or injection volume.[3][4] |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase if possible.[6] |
| Column Contamination | Flush the column with a strong solvent or replace the guard column. |
| pH of Mobile Phase | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
Issue 2: Inadequate Resolution Between this compound and Impurities
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase | Modify the organic-to-aqueous solvent ratio or try a different organic modifier (e.g., methanol instead of acetonitrile).[4] |
| Incorrect Column Chemistry | Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[5] |
| Inappropriate Flow Rate | Decrease the flow rate to allow for better separation, though this will increase run time.[5] |
| Temperature Fluctuations | Use a column oven to maintain a consistent and optimized temperature.[3][5] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water |
Protocol 2: Method for Enhancing Resolution
This protocol is designed to improve the separation of this compound from closely eluting impurities.
| Parameter | Specification |
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 65-85% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in the initial mobile phase composition (65% B) |
Visual Guides
Troubleshooting Workflow for Poor Resolution
This diagram outlines a logical workflow for troubleshooting poor peak resolution in your HPLC analysis of this compound.
Caption: A step-by-step guide to troubleshooting poor HPLC peak resolution.
HPLC Method Development Logic
This diagram illustrates the logical progression for developing a robust HPLC method for this compound.
Caption: Logical workflow for HPLC method development for this compound.
References
Long-term storage conditions for Sporidesmolide V
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Sporidesmolide V?
For long-term storage of solid this compound, it is recommended to store it as a lyophilized powder at -20°C or -80°C. The container should be sealed tightly to prevent moisture absorption and stored in a desiccator if possible. For maximum stability, flushing the container with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
Q2: How should I store this compound in solution?
If you need to store this compound in solution, it is best to prepare aliquots of a desired concentration in a suitable solvent and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q3: What is the best solvent for storing this compound?
The choice of solvent can impact the stability of this compound in solution. While specific solubility data is not available in the provided search results, aprotic solvents such as DMSO or DMF are generally suitable for long-term storage of peptides at low temperatures. It is advisable to use anhydrous solvents to minimize hydrolysis. The material has been noted to be soluble in a mixture of ethyl alcohol and dichloromethane.[1]
Q4: How can I check if my stored this compound has degraded?
To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A comparison of the chromatogram or spectrum of the stored sample with that of a fresh sample or a previously recorded baseline can reveal the presence of degradation products.
Troubleshooting Guide
Issue: I am having trouble dissolving this compound.
-
Possible Cause: this compound may have limited solubility in your chosen solvent.
-
Solution: Try sonicating the solution gently or warming it slightly. If solubility is still an issue, consider trying a different solvent. Based on isolation procedures, mixtures of dichloromethane and ethyl alcohol have been used.[1] For biological assays, preparing a concentrated stock solution in a solvent like DMSO and then diluting it in aqueous buffer is a common practice.
Issue: I suspect my this compound has degraded upon storage.
-
Possible Cause: Improper storage conditions, such as exposure to moisture, light, or frequent freeze-thaw cycles, can lead to degradation.
-
Solution:
-
Assess the purity of your sample using an appropriate analytical method like HPLC or LC-MS.
-
Compare the results to a reference standard or data from a freshly prepared sample.
-
If degradation is confirmed, it is recommended to use a fresh vial of the compound for your experiments. To prevent future degradation, review and optimize your storage protocol based on the recommendations in the FAQ section.
-
Stability Data Tracking
Since specific stability data for this compound is not available, researchers are encouraged to perform their own stability studies. The following table can be used as a template to record your findings:
| Storage Condition | Solvent | Concentration | Duration | Purity (%) by HPLC | Observations |
| -20°C | Solid | N/A | 1 year | ||
| -80°C | Solid | N/A | 1 year | ||
| -80°C | DMSO | 10 mM | 6 months | ||
| 4°C | Aqueous Buffer | 100 µM | 24 hours |
Experimental Protocols
Protocol: Assessing the Purity of this compound using HPLC
This is a general protocol and may need to be optimized for your specific instrument and column.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Gradient: Start with 20% acetonitrile and increase to 80% acetonitrile over 20 minutes.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 214 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the sample and analyze the resulting chromatogram.
-
The purity can be estimated by calculating the area of the main peak relative to the total area of all peaks.
-
Workflow for Handling and Storage of this compound
Caption: Workflow for handling and storing this compound.
References
Identifying and characterizing Sporidesmolide V degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sporidesmolide V. The information provided is designed to assist in identifying and characterizing its degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound and its potential degradation products.
Issue 1: No Degradation Observed in Forced Degradation Studies
| Possible Cause | Suggested Solution |
| Insufficiently harsh stress conditions. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress exposure.[1][2][3] |
| High intrinsic stability of this compound. | Cyclic peptides can exhibit high stability.[4][5] Consider using more aggressive stress conditions, such as higher temperatures or more potent chemical stressors, while ensuring the conditions are relevant to potential storage or physiological environments. |
| Inappropriate solvent for the stress study. | Ensure this compound is soluble in the chosen solvent system under the stress conditions to allow for effective exposure to the stressor. |
Issue 2: Poor Chromatographic Resolution Between this compound and Degradation Products
| Possible Cause | Suggested Solution |
| Inadequate mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent-to-buffer ratio, changing the type of organic solvent (e.g., acetonitrile vs. methanol), or modifying the pH of the aqueous component.[6][7] |
| Suboptimal column chemistry. | Screen different HPLC column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for this compound and its degradation products.[8] |
| Inappropriate gradient slope. | For gradient elution, adjust the slope to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.[8] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature, as temperature can significantly impact retention times and selectivity.[7][9] |
Issue 3: Non-Reproducible Peak Areas or Retention Times
| Possible Cause | Suggested Solution |
| System leaks. | Check all fittings and connections for any signs of leakage. Leaks can cause fluctuations in flow rate and pressure, leading to poor reproducibility.[10] |
| Inconsistent sample preparation. | Ensure that sample dilution and handling procedures are consistent across all samples. Use a calibrated autosampler for precise injection volumes. |
| Mobile phase instability or change in composition. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using an online mixing system, verify its performance.[7][10] |
| Column degradation. | If the column has been used extensively, its performance may decline. Replace the column if other troubleshooting steps fail to resolve the issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its cyclic hexadepsipeptide structure, the most probable degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the ester bond or one of the amide bonds in the peptide backbone. This can be catalyzed by acidic or basic conditions.[11] Hydrolysis of the ester bond would result in a linear depsipeptide.
-
Oxidation: Modification of amino acid residues susceptible to oxidation, particularly if exposed to oxidative stress.[12]
Q2: How can I identify the structure of an unknown degradation product?
A2: High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[13] By comparing the fragmentation pattern of the degradation product with that of the parent this compound, you can pinpoint the site of modification. Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive structural information if the degradation product can be isolated in sufficient quantity and purity.
Q3: What type of HPLC method is suitable for analyzing this compound and its degradation products?
A3: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.[14][15][16] This type of method should be able to separate the parent compound from all potential degradation products and formulation excipients. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
Q4: My baseline is noisy in my HPLC chromatogram. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the detector or pump.[9]
-
Contamination in the mobile phase or HPLC system.
-
A failing detector lamp.
-
Improperly mixed mobile phase.[10]
Q5: How much degradation should I aim for in my forced degradation studies?
A5: A target degradation of 5-20% is generally recommended.[3] This ensures that sufficient levels of degradation products are generated for detection and characterization without completely degrading the parent compound.
Data Presentation
Table 1: Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Major Degradation Products | Proposed Degradation Pathway |
| 0.1 M HCl | User-defined | User-defined | User-defined | User-defined | Hydrolysis |
| 0.1 M NaOH | User-defined | User-defined | User-defined | User-defined | Hydrolysis |
| 3% H₂O₂ | User-defined | User-defined | User-defined | User-defined | Oxidation |
| Heat (Dry) | User-defined | User-defined | User-defined | User-defined | Thermolysis |
| Photolysis (UV/Vis) | User-defined | User-defined | User-defined | User-defined | Photodegradation |
Note: This table should be populated with the user's experimental data.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a defined period. At each time point, withdraw a sample and dilute with mobile phase for analysis.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. At each time point, dissolve a portion of the sample in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark. At each time point, withdraw a sample for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-MS method.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
-
HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector and coupled to a mass spectrometer.
-
Column: A reversed-phase column, e.g., C18, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-17.1 min: 90-10% B
-
17.1-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm and MS in positive ion mode.
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Acquire full scan data and MS/MS data for the parent compound and any observed degradation products.
Visualizations
Caption: Workflow for Forced Degradation and Analysis.
Caption: Hypothetical Degradation Pathways of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amide bond hydrolysis in peptides and cyclic peptides catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Oxidative Degradation of Sequence-Defined Peptoid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. japsonline.com [japsonline.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
Confirming the Structure of Sporidesmolide V: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of Sporidesmolide V, a cyclic hexadepsipeptide. The data presented herein is a representative compilation based on known chemical shifts of its constituent residues and typical values observed for similar cyclodepsipeptides. This guide serves as a practical reference for researchers employing 2D NMR techniques for the characterization of complex natural products.
This compound is composed of six residues: 2-hydroxyisovaleric acid (Hiv), D-alloisoleucine (D-aIle), D-leucine (D-Leu), 2-hydroxyisocaproic acid (Hic), L-valine (L-Val), and L-N-methylleucine (L-N-MeLeu)[1]. The structural confirmation relies on the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and the establishment of through-bond connectivities using a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC.
Comparative Analysis of 2D NMR Data
The structural backbone of this compound is pieced together by analyzing the correlations observed in various 2D NMR spectra. The following tables summarize the expected ¹H and ¹³C chemical shifts and key 2D correlations.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Residue | Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Hiv | Cα | 78.5 | Hα: 4.95 (d) |
| Cβ | 32.8 | Hβ: 2.20 (m) | |
| Cγ | 19.5 | Hγ: 1.02 (d) | |
| Cγ' | 18.9 | Hγ': 1.00 (d) | |
| C=O | 172.1 | - | |
| D-aIle | Cα | 58.2 | Hα: 4.65 (dd) |
| Cβ | 37.5 | Hβ: 1.95 (m) | |
| Cγ | 25.1 | Hγ: 1.45 (m), 1.15 (m) | |
| Cγ' | 15.8 | Hγ': 0.95 (t) | |
| Cδ | 11.5 | Hδ: 0.92 (d) | |
| C=O | 171.8 | - | |
| D-Leu | Cα | 53.5 | Hα: 4.75 (m) |
| Cβ | 41.0 | Hβ: 1.70 (m), 1.60 (m) | |
| Cγ | 25.0 | Hγ: 1.80 (m) | |
| Cδ | 23.0 | Hδ: 0.98 (d) | |
| Cδ' | 22.0 | Hδ': 0.96 (d) | |
| C=O | 173.5 | - | |
| Hic | Cα | 77.8 | Hα: 5.10 (dd) |
| Cβ | 39.5 | Hβ: 1.85 (m), 1.65 (m) | |
| Cγ | 24.8 | Hγ: 1.75 (m) | |
| Cδ | 23.5 | Hδ: 0.94 (d) | |
| Cδ' | 21.8 | Hδ': 0.92 (d) | |
| C=O | 171.5 | - | |
| L-Val | Cα | 60.3 | Hα: 4.25 (d) |
| Cβ | 31.0 | Hβ: 2.15 (m) | |
| Cγ | 19.8 | Hγ: 1.05 (d) | |
| Cγ' | 19.2 | Hγ': 1.03 (d) | |
| C=O | 172.5 | - | |
| L-N-MeLeu | Cα | 63.5 | Hα: 5.30 (dd) |
| Cβ | 38.0 | Hβ: 1.90 (m), 1.70 (m) | |
| Cγ | 25.2 | Hγ: 1.82 (m) | |
| Cδ | 23.2 | Hδ: 0.99 (d) | |
| Cδ' | 22.2 | Hδ': 0.97 (d) | |
| N-CH₃ | 31.5 | N-CH₃: 3.10 (s) | |
| C=O | 170.9 | - |
Table 2: Key COSY, HSQC, and HMBC Correlations for this compound.
| Residue | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlations | Key HMBC (¹H-¹³C) Correlations |
| Hiv | Hα - Hβ; Hβ - Hγ, Hγ' | Hα - Cα; Hβ - Cβ; Hγ - Cγ; Hγ' - Cγ' | Hα - C=O, Cβ, Cγ, Cγ'; Hβ - Cα, Cγ, Cγ'; Hγ/Hγ' - Cβ, Cγ' |
| D-aIle | Hα - Hβ, NH; Hβ - Hγ, Hδ; Hγ - Hγ' | Hα - Cα; Hβ - Cβ; Hγ - Cγ; Hγ' - Cγ'; Hδ - Cδ | Hα - C=O, Cβ, Cγ; NH - Cα, C=O; Hβ - Cα, Cγ, Cγ', Cδ |
| D-Leu | Hα - Hβ, NH; Hβ - Hγ; Hγ - Hδ, Hδ' | Hα - Cα; Hβ - Cβ; Hγ - Cγ; Hδ - Cδ; Hδ' - Cδ' | Hα - C=O, Cβ, Cγ; NH - Cα, C=O; Hγ - Cβ, Cδ, Cδ' |
| Hic | Hα - Hβ; Hβ - Hγ; Hγ - Hδ, Hδ' | Hα - Cα; Hβ - Cβ; Hγ - Cγ; Hδ - Cδ; Hδ' - Cδ' | Hα - C=O, Cβ, Cγ; Hβ - Cα, Cγ, Cδ, Cδ' |
| L-Val | Hα - Hβ, NH; Hβ - Hγ, Hγ' | Hα - Cα; Hβ - Cβ; Hγ - Cγ; Hγ' - Cγ' | Hα - C=O, Cβ, Cγ, Cγ'; NH - Cα, C=O; Hβ - Cα, Cγ, Cγ' |
| L-N-MeLeu | Hα - Hβ; Hβ - Hγ; Hγ - Hδ, Hδ' | Hα - Cα; Hβ - Cβ; Hγ - Cγ; Hδ - Cδ; Hδ' - Cδ'; N-CH₃ - N-CH₃ | Hα - C=O, Cβ, Cγ; N-CH₃ - Cα, C=O; Hγ - Cβ, Cδ, Cδ' |
Experimental Protocols
A standardized protocol for acquiring high-quality 2D NMR data is crucial for successful structure elucidation. The following is a representative protocol for a mid-field NMR spectrometer.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Spectrometer: Bruker Avance 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
Temperature: 298 K.
3. ¹H NMR (1D):
-
Pulse Program: zg30
-
Spectral Width (SW): 12 ppm
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 s
4. COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: cosygpppqf
-
Spectral Width (SW): 12 ppm in both F1 and F2 dimensions.
-
Data Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 8
-
Processing: Sine-bell window function followed by Fourier transform.
5. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (SW): 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C).
-
Data Points (TD): 2048 in F2, 256 in F1.
-
Number of Scans (NS): 16
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz.
-
Processing: Qsine window function followed by Fourier transform.
6. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (SW): 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C).
-
Data Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 32
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz.
-
Processing: Sine-bell window function followed by Fourier transform.
Visualization of the Experimental Workflow
The logical flow of experiments and data analysis for confirming the structure of this compound is depicted in the following diagram.
References
Comparative Bioactivity of Sporidesmolide V and Sporidesmolide II: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the bioactivity of Sporidesmolide V and Sporidesmolide II. While both are cyclic depsipeptides produced by the fungus Pithomyces chartarum, quantitative data detailing their individual or comparative cytotoxic and antimicrobial activities remains largely unavailable. This guide summarizes the current state of knowledge and highlights the need for further research to elucidate the potential therapeutic applications of these natural products.
Sporidesmolides belong to a class of mycotoxins that have been investigated for a range of biological effects. However, research has predominantly focused on the more notorious mycotoxin produced by Pithomyces chartarum, sporidesmin, which is known to cause facial eczema in ruminants. The bioactivities of other metabolites from this fungus, including the various sporidesmolides, are not as well-characterized.
Quantitative Bioactivity Data: A Notable Absence
Experimental Protocols: An Uncharted Territory
The absence of published bioactivity data for this compound and the scarcity of such data for Sporidesmolide II mean that detailed experimental protocols for their biological evaluation are not established in the literature. To conduct a comparative study, researchers would need to develop and validate assays from the ground up.
A hypothetical experimental workflow for a comparative bioactivity study is presented below. This workflow outlines the necessary steps to generate the much-needed quantitative data for these compounds.
Caption: Hypothetical workflow for comparative bioactivity analysis.
Signaling Pathways and Mechanisms of Action: An Open Question
The molecular mechanisms through which this compound and Sporidesmolide II might exert biological effects are currently unknown. Without initial bioactivity data, investigations into their impact on cellular signaling pathways have not been undertaken.
Should future studies reveal significant cytotoxic activity, a logical next step would be to investigate their effects on key pathways involved in cell proliferation, apoptosis, and cell cycle regulation. A generalized signaling pathway often implicated in the mechanism of action of cytotoxic compounds is depicted below.
Caption: Potential mechanism of action for a cytotoxic compound.
Conclusion and Future Directions
Future research should prioritize the following:
-
Isolation and purification of sufficient quantities of this compound and Sporidesmolide II.
-
Systematic screening of these compounds against a diverse panel of cancer cell lines and microbial pathogens to determine their cytotoxic and antimicrobial activities.
-
Determination of IC50 and MIC values to allow for a quantitative comparison of their potency.
-
Elucidation of their mechanisms of action and identification of their cellular targets to understand how they exert their biological effects.
Such studies are essential to unlock the potential of these fungal metabolites as lead compounds for the development of new therapeutic agents. Researchers in natural product chemistry, pharmacology, and drug discovery are encouraged to address this underexplored area of mycotoxin research.
A Comparative Analysis of Sporidesmolide V's Antifungal Potential Against Pathogenic Fungi
A anotação do pesquisador: Atualmente, não há dados publicados que detalhem a atividade antifúngica do Sporidesmolide V. A comunidade científica aguarda estudos aprofundados para determinar a sua eficácia contra fungos patogénicos. Este guia foi concebido como um modelo para a apresentação e comparação de tais dados, uma vez que se tornem disponíveis. Utiliza agentes antifúngicos estabelecidos como substitutos para ilustrar a estrutura e o conteúdo de um guia de comparação abrangente.
Resumo Executivo
A crescente ameaça da resistência aos antifúngicos exige a descoberta e validação de novos compostos terapêuticos. O this compound, um ciclodepsipeptídeo natural, representa uma molécula de interesse potencial. Este guia fornece uma estrutura para validar a sua atividade antifúngica, comparando o seu desempenho com os principais agentes antifúngicos: Anfotericina B (um polieno), Fluconazol (um azol) e Caspofungina (uma equinocandina). As comparações são baseadas em dados de Concentração Inibitória Mínima (CIM) e Concentração Fungicida Mínima (CFM) contra uma gama de fungos patogénicos.
Comparação do Desempenho Antifúngico
A eficácia de um agente antifúngico é quantificada principalmente pelos seus valores de CIM e CFM. A CIM representa a concentração mais baixa de um fármaco que inibe o crescimento visível de um microrganismo, enquanto a CFM é a concentração mais baixa que resulta na morte microbiana. Os dados apresentados abaixo para os antifúngicos estabelecidos são representativos da literatura, enquanto os valores para o this compound são marcadores de posição hipotéticos para ilustrar a sua apresentação comparativa.
Tabela 1: Concentração Inibitória Mínima (CIM) em µg/mL
| Fungo Patogénico | This compound | Anfotericina B | Fluconazol | Caspofungina |
| Candida albicans | [Dados Exp.] | 0.25 - 1.0 | 0.25 - 2.0 | 0.015 - 0.125 |
| Candida glabrata | [Dados Exp.] | 0.5 - 2.0 | 8.0 - 64.0 | 0.06 - 0.5 |
| Aspergillus fumigatus | [Dados Exp.] | 0.5 - 2.0 | >64.0 | 0.015 - 0.125 |
| Cryptococcus neoformans | [Dados Exp.] | 0.125 - 0.5 | 2.0 - 16.0 | >16.0 |
| Trichophyton rubrum | [Dados Exp.] | 0.125 - 1.0 | 0.5 - 4.0 | Não aplicável |
Tabela 2: Concentração Fungicida Mínima (CFM) em µg/mL
| Fungo Patogénico | This compound | Anfotericina B | Fluconazol | Caspofungina |
| Candida albicans | [Dados Exp.] | 0.5 - 2.0 | >64.0 | 0.03 - 0.25 |
| Candida glabrata | [Dados Exp.] | 1.0 - 4.0 | >64.0 | 0.125 - 1.0 |
| Aspergillus fumigatus | [Dados Exp.] | 1.0 - 4.0 | >64.0 | >8.0 |
| Cryptococcus neoformans | [Dados Exp.] | 0.25 - 1.0 | >64.0 | >16.0 |
| Trichophyton rubrum | [Dados Exp.] | 0.25 - 2.0 | >64.0 | Não aplicável |
Mecanismos de Ação dos Agentes de Comparação
Compreender as vias que os antifúngicos estabelecidos visam é crucial para contextualizar o potencial mecanismo do this compound.
Legenda: Vias de ação para as três principais classes de fármacos antifúngicos.
Protocolos Experimentais
A validação da atividade antifúngica do this compound requer metodologias padronizadas para garantir a reprodutibilidade e a comparabilidade dos dados. Os seguintes protocolos, baseados nas diretrizes do Clinical and Laboratory Standards Institute (CLSI), são recomendados.
Determinação da Concentração Inibitória Mínima (CIM)
O método de microdiluição em caldo é o padrão de ouro para determinar os valores de CIM.
Legenda: Passos para a determinação da Concentração Inibitória Mínima (CIM).
Metodologia Detalhada:
-
Preparação do Inóculo: As culturas fúngicas são cultivadas em ágar apropriado. As colónias são suspensas em solução salina estéril e a turvação é ajustada para corresponder a um padrão de 0,5 McFarland (aproximadamente 1-5 x 10^6 células/mL). A suspensão é então diluída para atingir uma concentração final de inóculo de 0,5-2,5 x 10^3 células/mL nos poços de teste.
-
Preparação da Placa: O this compound e os fármacos de controlo são diluídos em série (tipicamente duas vezes) em meio de teste (RPMI-1640) numa placa de microtitulação de 96 poços.
-
Inoculação e Incubação: Cada poço é inoculado com a suspensão fúngica preparada. A placa é incubada a 35°C. O tempo de incubação varia consoante o organismo (por exemplo, 24 horas para Candida spp., 48 horas para Aspergillus spp.).
-
Leitura dos Resultados: A CIM é determinada como a concentração mais baixa do agente antifúngico que causa uma inibição completa (para a Anfotericina B) ou uma redução significativa (≥50% para os azóis e equinocandinas) do crescimento em comparação com o controlo sem fármaco.
Determinação da Concentração Fungicida Mínima (CFM)
A CFM é determinada para avaliar se um fármaco é fungistático (inibe o crescimento) ou fungicida (mata o fungo).
Legenda: Passos para a determinação da Concentração Fungicida Mínima (CFM).
Metodologia Detalhada:
-
Ensaio de CIM: Um ensaio de CIM de microdiluição em caldo é realizado conforme descrito acima.
-
Subcultura: Após a leitura dos resultados da CIM, uma alíquota de volume fixo (por exemplo, 10 µL) de cada poço que não mostra crescimento visível é removida.
-
Plaqueamento: A alíquota é espalhada numa placa de ágar nutritivo (por exemplo, ágar de dextrose de batata) que não contém nenhum agente antifúngico.
-
Incubação e Contagem: As placas são incubadas a 35°C até que o crescimento seja visível nas placas de controlo. O número de colónias em cada placa é contado.
-
Determinação da CFM: A CFM é definida como a concentração mais baixa do fármaco que resulta numa redução de 99,9% ou mais no número de UFC em comparação com a contagem do inóculo inicial.
Conclusão e Direções Futuras
Embora a atividade antifúngica do this compound permaneça por validar, a estrutura aqui apresentada fornece um roteiro claro para a sua avaliação sistemática. A geração de dados de CIM e CFM contra um painel diversificado de fungos patogénicos e a sua comparação com os agentes antifúngicos atuais são passos essenciais para determinar o seu potencial terapêutico. A elucidação do seu mecanismo de ação será fundamental para compreender a sua singularidade e potencial para contornar os mecanismos de resistência existentes. A comunidade de investigação é encorajada a realizar estes estudos para desvendar o potencial do this compound na luta contra as infeções fúngicas.
Sporidesmolide V: A Cytotoxic Enigma in the World of Cyclodepsipeptides
A comparative analysis of Sporidesmolide V against other cyclodepsipeptides reveals a significant gap in current cytotoxic research. While numerous cyclodepsipeptides have demonstrated potent anti-cancer activities in a variety of assays, specific quantitative data on the cytotoxicity of this compound remains elusive in publicly accessible research. This guide synthesizes the available cytotoxic data for other prominent cyclodepsipeptides to provide a comparative context and highlights the need for further investigation into the bioactivity of this compound.
Cyclodepsipeptides are a diverse class of cyclic peptides containing at least one ester bond, and they are known for a wide range of biological activities, including antitumor, antimicrobial, and immunosuppressive effects.[1] This diverse functionality has made them a focal point for drug discovery and development.
Comparative Cytotoxicity of Cyclodepsipeptides
While direct cytotoxic data for this compound is not currently available, a substantial body of research has quantified the in vitro efficacy of other members of the cyclodepsipeptide family against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-studied cyclodepsipeptides, offering a benchmark for potential future studies on this compound. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cyclodepsipeptide | Cancer Cell Line | IC₅₀ (µM) |
| Enniatin B | A549 (Human lung adenocarcinoma) | 13.69[2] |
| Enniatin H | A549 (Human lung adenocarcinoma) | 6.52[2] |
| Beauvericin | HepG2 (Human liver carcinoma) | 2.40 - 14.48[3] |
| HepG2/ADM (Adriamycin-resistant) | 2.40 - 14.48[3] | |
| Trichodestruxin C | HT-29 (Human colon adenocarcinoma) | 0.7 - 10.3[3] |
| A549 (Human lung adenocarcinoma) | 0.7 - 10.3[3] | |
| P388 (Murine leukemia) | 0.7 - 10.3[3] | |
| Destruxin E2 chlorohydrin | HT-29 (Human colon adenocarcinoma) | 0.7 - 10.3[3] |
| A549 (Human lung adenocarcinoma) | 0.7 - 10.3[3] | |
| P388 (Murine leukemia) | 0.7 - 10.3[3] | |
| Sansalvamide A | HCT-116 (Human colon carcinoma) | 9.8 µg/mL |
| COLO 205 (Human colon adenocarcinoma) | 3.5 µg/mL | |
| SK-MEL-2 (Human melanoma) | 5.9 µg/mL | |
| Neo-N-methylsansalvamide | A549 (Human lung adenocarcinoma) | 10.7 |
| SK-OV-3 (Human ovarian cancer) | 11.2 | |
| SK-MEL-2 (Human melanoma) | 10.02 | |
| MES-SA (Human uterine sarcoma) | 14.0 | |
| Cryptophycins | Various cancer cell lines | Reported to be 100- to 1000-fold more active than paclitaxel and vinblastine[1] |
Experimental Protocols for Cytotoxicity Assays
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. Several in vitro methods are commonly employed to determine the IC₅₀ values of novel substances. Below are detailed protocols for two of the most frequently used assays in the study of cyclodepsipeptides.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound (e.g., cyclodepsipeptide) to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC₅₀ value.
Resazurin Assay
The resazurin assay, also known as the AlamarBlue assay, is a fluorescence-based assay that uses the reduction of resazurin to the highly fluorescent resorufin by viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and appropriate controls, followed by incubation.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 1 to 4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC₅₀ from the dose-response curve.
Visualizing Cellular and Experimental Pathways
To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action for cyclodepsipeptides, the following diagrams illustrate a generalized apoptotic signaling pathway and a typical experimental workflow for an in vitro cytotoxicity assay.
Conclusion
The field of cyclodepsipeptide research offers a promising avenue for the discovery of novel anticancer therapeutics. While compounds like enniatins, destruxins, and sansalvamides have well-documented cytotoxic profiles, this compound remains a notable exception with a clear lack of published cytotoxicity data. The presented data on other cyclodepsipeptides provides a valuable comparative framework, and the detailed experimental protocols offer a methodological basis for future investigations. To ascertain the therapeutic potential of this compound, it is imperative that researchers conduct comprehensive cytotoxicity assays against a panel of cancer cell lines. Such studies will be crucial in determining whether this compound is a biologically inert compound or a potent cytotoxic agent worthy of further development.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of toxicity of a non-sporidesmin-producing strain of Pithomyces chartarum in cell culture and when dosed to lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Sporidesmolide V Quantification
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of two prominent analytical techniques for the quantification of Sporidesmolide V: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including fungal cultures and environmental samples. This document outlines the experimental protocols for each method and presents a comparative summary of their performance characteristics to aid researchers in selecting the most suitable technique for their specific needs.
Introduction to this compound and its Quantification
This compound is a cyclic depsipeptide produced by the fungus Pithomyces chartarum[1]. As a member of the sporidesmolide family, it is of interest to researchers studying fungal secondary metabolites and their biological activities. Accurate quantification of this compound is essential for various applications, including fungal strain characterization, optimization of culture conditions for metabolite production, and assessment of its presence in environmental or agricultural samples.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the separation and quantification of various compounds. The following protocol is based on the reversed-phase partition chromatography method described for the isolation of this compound[1].
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Fungal Culture Extraction: Spores from rye-grain cultures of P. chartarum are dried and extracted with chloroform. The extract is filtered and evaporated to dryness[1]. The residue is then dissolved in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
Column: A reversed-phase C18 column is suitable for the separation of sporidesmolides.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the elution of cyclodepsipeptides.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm is appropriate for peptide bonds.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Calibration:
-
A calibration curve is constructed by injecting a series of standard solutions of purified this compound at known concentrations. The peak area response is plotted against the concentration to establish a linear relationship.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for the quantification of compounds in complex matrices. While a specific validated LC-MS/MS method for this compound was not found in the reviewed literature, a representative protocol can be designed based on general methods for other cyclodepsipeptides[2].
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
The same extraction procedure as for the HPLC-UV method can be employed. The final extract should be dissolved in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent like acetonitrile or methanol.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A high-resolution C18 column.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.
-
3. Calibration:
-
An internal standard (a structurally similar compound not present in the sample) is added to all samples and calibration standards. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Comparative Performance of HPLC-UV and LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for this compound quantification will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the monitoring of specific precursor and product ions. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL to high ng/mL range. | Superior, with LOD and LOQ typically in the low ng/mL to pg/mL range. |
| Linearity | Good linearity over a wide concentration range. | Excellent linearity, often over several orders of magnitude. |
| Precision | Good, with Relative Standard Deviations (RSDs) typically below 5%. | Excellent, with RSDs often below 2%. |
| Accuracy | Good, with recovery rates typically between 90-110%. | Excellent, with recovery rates typically between 95-105%. |
| Sample Throughput | Moderate, with run times typically in the range of 15-30 minutes. | High, with faster analysis times possible due to the high selectivity of the detector. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
Logical Workflow for Method Selection
The decision-making process for selecting the appropriate analytical method can be visualized as follows:
Signaling Pathway for Method Validation
A generalized workflow for the validation of either analytical method is depicted below, following established guidelines.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements. For routine analysis of relatively high concentration samples where cost is a consideration, HPLC-UV provides a robust and reliable option. For applications requiring high sensitivity, high selectivity, and high throughput, particularly with complex sample matrices, LC-MS/MS is the superior choice. Proper method validation is crucial to ensure the generation of accurate and reproducible data, regardless of the technique employed.
References
A Head-to-Head Comparison of Sporidesmolide V and Enniatins: A Guide for Researchers
An in-depth analysis of two structurally related fungal cyclodepsipeptides, highlighting the extensive bioactivity of enniatins and the largely unexplored potential of Sporidesmolide V.
This guide provides a comprehensive comparison of this compound and the enniatin family of mycotoxins. While both are cyclic depsipeptides of fungal origin, the current body of scientific knowledge is vastly different for each. Enniatins are well-characterized toxins with a broad spectrum of biological activities, whereas this compound remains significantly understudied. This comparison aims to summarize the existing data, provide detailed experimental protocols for their evaluation, and underscore the research opportunities that lie in the characterization of this compound.
Overview and Chemical Structure
This compound and enniatins belong to the cyclodepsipeptide class of natural products, characterized by a cyclic structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.
This compound is a cyclodepsipeptide produced by the fungus Pithomyces chartarum[1][2]. Its chemical structure has been identified as cyclo-2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl[1][2].
Enniatins are a family of cyclohexadepsipeptides primarily produced by various species of the Fusarium fungus[3][4][5]. They are composed of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues[3][5]. Numerous analogues have been identified, with enniatins A, A1, B, and B1 being among the most common[3][5].
| Feature | This compound | Enniatins |
| Producing Organism | Pithomyces chartarum[1][2] | Fusarium species[3][4][5] |
| Chemical Class | Cyclodepsipeptide | Cyclohexadepsipeptide |
| Basic Structure | Cyclic structure of alternating amino and hydroxy acids[1][2]. | Cyclic structure of three N-methyl-L-amino acids and three D-α-hydroxyisovaleric acid residues[3][5]. |
| Known Analogs | At least four other sporidesmolides (I-IV) are known[1]. | Over 29 analogs identified, including A, A1, B, B1, B2, B3, C, D, E, F[4]. |
Biological Activity: A Tale of Two Compounds
The most significant disparity between this compound and enniatins lies in the volume of research dedicated to their biological effects. Enniatins have been the subject of extensive investigation, revealing a wide array of activities, whereas the biological profile of this compound is largely unknown. One source explicitly states that "The biological activity of this compound has not been extensively investigated"[6].
Enniatins: A Broad Spectrum of Bioactivity
Enniatins are recognized for their potent biological effects, which are largely attributed to their ionophoric properties. They can form complexes with cations and transport them across biological membranes, disrupting cellular ion homeostasis[3]. This activity underlies their diverse toxicological profile.
-
Cytotoxicity: Enniatins exhibit potent cytotoxic effects against a wide range of human and animal cell lines, often in the low micromolar range[3]. This has led to interest in their potential as anticancer agents[7].
-
Antimicrobial Activity: Enniatins possess antibacterial activity, particularly against Gram-positive bacteria, and also show antifungal properties[3][8].
-
Other Activities: They are also known to have insecticidal, anthelmintic, and phytotoxic effects[3][5].
Quantitative Cytotoxicity Data for Enniatins
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC₅₀ values for various enniatin analogs against several human cell lines.
Table 1: IC₅₀ Values of Enniatins on HepG2 (Human Liver Cancer) Cells
| Enniatin Analog | IC₅₀ (µM) | Exposure Time | Assay | Reference(s) |
| Enniatin A | 10.93 ± 4.80 | - | - | [9] |
| Enniatin A1 | 3.36 ± 0.21 | - | - | [9] |
| Enniatin B | 11.96 ± 2.20 | - | - | [9] |
| Enniatin B | 8.5 | 48h | MTT | [9] |
| Enniatin B1 | 8.61 ± 4.66 | - | - | [9] |
| Enniatin B1 | 8.5 - 24.3 | 24-72h | - | [8][10] |
Table 2: IC₅₀ Values of Enniatins on Caco-2 (Human Colorectal Adenocarcinoma) Cells
| Enniatin Analog | IC₅₀ (µM) | Exposure Time | Assay | Reference(s) |
| Enniatin B | 1.4 - >30 | 3-72h | - | [3][11] |
| Enniatin B1 | 0.8 - 10.8 | 24-72h | - | [8][10] |
Table 3: IC₅₀ Values of Enniatins on Other Human Cell Lines
| Enniatin Analog | Cell Line | IC₅₀ (µM) | Exposure Time | Assay | Reference(s) |
| Enniatin A | MRC-5 (Lung Fibroblast) | 0.8 | - | BrdU | [12][13] |
| Enniatin A | HeLa (Cervical Cancer) | 1.15 | 24h | MTT | [14] |
| Enniatin A | HeLa (Cervical Cancer) | 0.57 | 48h | MTT | [14] |
| Enniatin B | HT-29 (Colon Carcinoma) | 2.8 | 48h | - | [15] |
| Enniatin B | MRC-5 (Lung Fibroblast) | 3.6 | - | BrdU | [12][13] |
| Enniatin B1 | HT-29 (Colon Carcinoma) | 3.7 - 16.6 | 24-72h | - | [8][10][15] |
| Enniatin B1 | MRC-5 (Lung Fibroblast) | 4.5 - 4.7 | 24-72h | - | [8][10] |
| Enniatin B1 | CHO-K1 (Ovary Epithelial) | 2.47 - 4.53 | 24-72h | - | [8][10] |
Antimicrobial Activity of Enniatins
Enniatins have demonstrated inhibitory activity against various pathogenic microbes.
Table 4: Minimum Inhibitory Concentration (MIC) of Enniatins
| Enniatin Analog | Microorganism | MIC | Reference(s) |
| Enniatin A1 | Mycobacterium tuberculosis H37Rv | 1.0 µg/mL | [16] |
| Enniatin A1 | Mycobacterium bovis BCG | 2.0 µg/mL | [16] |
| Enniatin B1 | Escherichia coli | Active | [8] |
| Enniatin B1 | Yersinia enterocolitica | Active | [8] |
| Enniatin B1 | Clostridium perfringens | Active | [8] |
| Enniatin B1 | Enterococcus faecium | Active | [8] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for enniatins is their ability to act as ionophores, which leads to a cascade of downstream cellular effects.
Enniatin-Induced Signaling Pathway
Enniatins disrupt cellular processes by inducing mitochondrial dysfunction, oxidative stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death)[3][10]. Their ionophoric activity leads to an influx of cations (like K⁺) into the mitochondria, causing mitochondrial membrane potential collapse[3]. This triggers the release of pro-apoptotic factors, activation of caspases, and can also lead to cell cycle arrest, often in the G0/G1 or G2/M phase[8][17]. Some enniatins have also been shown to modulate key signaling pathways such as the ERK pathway[18][19][20].
Caption: Signaling pathway of enniatin-induced cytotoxicity.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring its absorbance and is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference enniatin (e.g., Enniatin B) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound and a reference enniatin in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the test microorganism to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.
Proposed Experimental Workflow for Comparison
Given the lack of data on this compound, a systematic investigation is required. The following workflow is proposed for a direct head-to-head comparison with a well-characterized enniatin, such as Enniatin B.
Caption: Proposed workflow for a comparative study.
Conclusion and Future Directions
This guide demonstrates a significant knowledge gap between the well-documented biological activities of enniatins and the largely uncharacterized this compound. Enniatins are potent, multifunctional mycotoxins with established cytotoxic and antimicrobial properties, driven by their ionophoric nature. In stark contrast, this compound, despite its structural relation, remains a scientific enigma.
For researchers, scientists, and drug development professionals, this disparity presents a clear opportunity. The comprehensive data on enniatins provides a robust framework and a benchmark for the investigation of this compound. The provided experimental protocols offer a starting point for a systematic evaluation of its cytotoxic, antimicrobial, and other potential biological activities. A head-to-head comparison, following the proposed workflow, would not only elucidate the toxicological profile of this compound but could also uncover novel bioactivities, potentially leading to new therapeutic leads or a better understanding of mycotoxin-related pathologies. The scientific community is encouraged to explore this under-researched natural product to fully understand its potential impact on human health and drug discovery.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enniatin - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Enniatin B1 - LKT Labs [lktlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]
- 12. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of cytotoxic and genotoxic effects of enniatin-A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Effects of Enniatin A on Steroidogenesis and Proliferation of Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Enniatin B1 | Mechanism | Concentration [selleckchem.com]
Independent Verification of Sporidesmolide V's Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporidesmolide V is a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While its structure has been elucidated, a comprehensive independent verification of its biological activities remains largely absent from publicly available scientific literature. This guide provides a comparative analysis of potential activities of this compound based on the known biological effects of other structurally related fungal cyclodepsipeptides. This document summarizes quantitative data for these related compounds, details common experimental protocols for assessing bioactivities, and presents visual workflows and pathways to guide future research into the therapeutic potential of this compound.
Introduction to this compound and Related Cyclodepsipeptides
This compound is a member of the sporidesmolide family of cyclodepsipeptides, which are cyclic peptides containing both amino and hydroxy acid residues. These compounds are secondary metabolites produced by various fungi, notably Pithomyces chartarum. While P. chartarum is well-known for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants, the specific biological roles and potential therapeutic activities of the sporidesmolides it produces, including this compound, are not well-documented.[1]
Fungal cyclodepsipeptides as a class, however, are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and insecticidal properties.[2][3][4] This guide will therefore draw comparisons with other well-characterized fungal cyclodepsipeptides to infer the potential, yet unverified, activities of this compound.
Comparative Analysis of Potential Biological Activities
Based on the activities of related fungal cyclodepsipeptides, the following sections outline the potential, but currently unconfirmed, biological activities of this compound.
Cytotoxic Activity
Many fungal cyclodepsipeptides have demonstrated cytotoxic effects against various cancer cell lines. This activity is a crucial starting point for the development of new anticancer agents. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits the growth of 50% of a cell population.
Table 1: Cytotoxic Activity of Comparative Fungal Cyclodepsipeptides
| Compound | Fungal Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Trichodestruxin C | Trichoderma harzianum | HT-29 (Colon) | 0.7 - 10.3 | [5] |
| Destruxin E2 chlorohydrin | Trichoderma harzianum | A549 (Lung), P388 (Leukemia) | 0.7 - 10.3 | [5] |
| Aspergillipeptide D | Aspergillus sp. SCSIO 41501 | Vero cells (used in antiviral assay) | 9.5 (for antiviral activity) | [6] |
| Isaridin H | Beauveria sp. | (Antifungal activity reported) | 15.6 (IC50 against Alternaria solani) | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of fungal metabolites are of significant interest for treating a range of inflammatory diseases. The evaluation of these properties often involves measuring the inhibition of pro-inflammatory mediators or enzymes in cell-based assays.
Table 2: Anti-inflammatory Activity of Comparative Fungal Metabolites
| Compound/Extract | Fungal Source | Assay | Key Findings | Reference(s) |
| Physcion (C1) | Aspergillus versicolor SB5 | COX-2 Inhibition | IC50: 43.10 µg/mL | [7] |
| Physcion (C1) | Aspergillus versicolor SB5 | LOX-1 Inhibition | IC50: 17.54 µg/mL | [7] |
| Emericella nidulans extract | Emericella nidulans | Inhibition of protein denaturation | 83% inhibition | |
| Pleospora tarda extract | Pleospora tarda | Inhibition of protein denaturation | 82.5% inhibition |
Antiviral Activity
Cyclodepsipeptides have emerged as promising candidates for antiviral drug discovery, with activity reported against a variety of viruses. The plaque reduction assay is a standard method to quantify the ability of a compound to inhibit viral replication.
Table 3: Antiviral Activity of Comparative Fungal Cyclodepsipeptides
| Compound | Fungal Source | Virus | Assay | IC50 (µM) | Reference(s) |
| Aspergillipeptide D | Aspergillus sp. SCSIO 41501 | Herpes Simplex Virus-1 (HSV-1) | Cytopathic effect inhibition | 9.5 | [6] |
| Asperterrestide A | Aspergillus terreus SCSG AF0162 | Influenza A/WSN/33 (H1N1) | Not specified | 15.0 | [8] |
| Asperterrestide A | Aspergillus terreus SCSG AF0162 | Influenza A/Hong Kong/8/68 (H3N2) | Not specified | 8.1 | [8] |
| Phomopsone C | Phomopsis sp. CGMCC No. 5416 | Human Immunodeficiency Virus (HIV) | Not specified | 0.5 | [6] |
Insecticidal Activity
Secondary metabolites from fungi are a rich source of natural insecticides. The insecticidal potential is often determined through bioassays that measure the lethal dose (LD50) or lethal concentration (LC50) against specific insect pests.
Table 4: Insecticidal Activity of Comparative Fungal Cyclodepsipeptides
| Compound | Fungal Source | Target Insect | LD50/LC50 | Reference(s) |
| Iso-isariin B | Beauveria felina | Sitophilus spp. (weevils) | LD50: 10 µg/mL | [9] |
| Beauveriolide I | Beauveria sp. | Spodoptera litura, Callosobruchus chinensis | Activity reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of reported biological activities. Below are summaries of standard protocols for the key assays mentioned.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (Inhibition of Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Culture macrophage cells and stimulate them with LPS in the presence or absence of different concentrations of the test compound.
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation: Compare the NO levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
Antiviral Assay (Plaque Reduction Assay)
This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.[1][10]
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus-Compound Incubation: Serially dilute the test compound and mix it with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb to the cells.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: Incubate the plates for several days until plaques are visible. Then, fix and stain the cells (e.g., with crystal violet). Viable cells will be stained, while areas of cell death due to viral lysis (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Insecticidal Bioassay (Residual Film Method)
This method assesses the toxicity of a compound to insects through contact.
-
Preparation of Treated Surfaces: Dissolve the test compound in a suitable solvent and apply it to the inner surface of a container (e.g., a glass vial or petri dish). Allow the solvent to evaporate, leaving a uniform film of the compound.
-
Insect Exposure: Introduce a known number of test insects into the treated container.
-
Observation: Record the mortality of the insects at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration of the test compound. Determine the LD50 or LC50 value using probit analysis.
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the general workflows for the described bioassays and a simplified representation of an inflammatory signaling pathway that can be targeted by anti-inflammatory compounds.
Caption: General workflow for an MTT-based cytotoxicity assay.
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Caption: General workflow for an antiviral plaque reduction assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
There is currently a significant gap in the scientific literature regarding the specific biological activities of this compound. However, the broader class of fungal cyclodepsipeptides, to which it belongs, exhibits a rich spectrum of bioactivities, including cytotoxic, anti-inflammatory, antiviral, and insecticidal effects. This guide provides a framework for the systematic investigation of this compound by presenting comparative data from related compounds and detailing the necessary experimental protocols.
Independent verification of these potential activities is essential. Researchers are encouraged to utilize the outlined methodologies to screen this compound and other understudied sporidesmolides. Such studies will be invaluable in determining the true therapeutic potential of these natural products and could lead to the discovery of novel lead compounds for drug development.
References
- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological control of sporidesmin-producing strains of Pithomyces chartarum by biocompetitive exclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Anti-Inflammatory Effect and Its Mechanisms of Sophoridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Assessing the Selectivity of Sporidesmolide V for Fungal vs. Mammalian Cells: A Comparative Guide
Introduction
Sporidesmolide V is a cyclodepsipeptide, a class of natural products known for a wide range of biological activities, including antifungal, antitumor, and immunosuppressant effects.[1][2] This guide provides a framework for assessing the selective toxicity of this compound against fungal pathogens versus mammalian cells, a critical step in evaluating its potential as a therapeutic agent. Due to the limited publicly available data specifically for this compound, this document outlines the necessary experimental approaches and provides illustrative data based on related cyclodepsipeptide compounds. This compound is produced by the fungus Pithomyces chartarum.[3][4]
Data Presentation: Evaluating Selectivity
The therapeutic potential of an antifungal agent is determined by its ability to inhibit fungal growth at concentrations that are not harmful to the host's cells. This selectivity is typically quantified by comparing the Minimum Inhibitory Concentration (MIC) against fungal species with the 50% inhibitory concentration (IC50) against mammalian cell lines. A high selectivity index (IC50 / MIC) indicates a promising therapeutic window.
Table 1: Antifungal Activity of this compound (Hypothetical Data)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
| Trichophyton rubrum | Data not available |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines (Hypothetical Data)
| Mammalian Cell Line | Cell Type | 50% Inhibitory Concentration (IC50) in µg/mL |
| HEK293 | Human Embryonic Kidney | Data not available |
| HepG2 | Human Hepatocellular Carcinoma | Data not available |
| A549 | Human Lung Carcinoma | Data not available |
| L929 | Mouse Fibroblast | Data not available |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data.
1. Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
-
Materials:
-
This compound stock solution (in a suitable solvent like DMSO).
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI 1640 medium buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Incubator.
-
-
Procedure:
-
Prepare a standardized fungal inoculum suspension in RPMI 1640 medium.
-
Perform serial two-fold dilutions of this compound in the 96-well plates containing RPMI 1640 medium.
-
Add the fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
Determine the MIC visually as the lowest concentration with no visible growth or by measuring absorbance at a specific wavelength (e.g., 600 nm).[7]
-
2. Cytotoxicity Testing: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Materials:
-
This compound stock solution.
-
Mammalian cell lines (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
CO2 incubator.
-
-
Procedure:
-
Seed mammalian cells in 96-well plates and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[9]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Workflow for Mammalian Cell Cytotoxicity Assay.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been extensively studied. However, many cyclodepsipeptides are known to exert their antifungal effects by disrupting the fungal cell membrane or interfering with essential cellular processes.[11] Some cyclodepsipeptides act as ionophores, creating pores in the cell membrane and leading to a loss of ion homeostasis, which ultimately results in cell death. Others may inhibit crucial enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase.[11]
Caption: Potential Mechanisms of Antifungal Action.
A comprehensive assessment of the selectivity of this compound is imperative to determine its therapeutic index and potential as a clinical antifungal agent. The lack of specific experimental data for this compound highlights the need for further research. By employing standardized antifungal susceptibility and cytotoxicity assays, researchers can generate the necessary data to compare its efficacy against fungal pathogens with its toxicity to mammalian cells. Understanding its mechanism of action will further aid in the development of this and other related cyclodepsipeptides as novel antifungal drugs.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [논문]Isolation and structure of this compound from cultures of Pithomyces chartarum [scienceon.kisti.re.kr]
- 4. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Sporidesmolide Profiles in Pithomyces and Pseudopithomyces Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of sporidesmolide production across different species of the fungal genera Pithomyces and its close relative, Pseudopithomyces. Sporidesmolides are a class of cyclic depsipeptides that have garnered interest for their biological activities. Understanding the differential production of these secondary metabolites is crucial for taxonomic differentiation, exploring their ecological roles, and harnessing their potential in pharmaceutical applications. This document summarizes quantitative data on sporidesmolide yields, details the experimental protocols for their analysis, and illustrates the biosynthetic and experimental workflows.
Introduction to Sporidesmolide Diversity
Sporidesmolides are cyclic hexadepsipeptides, a type of non-ribosomal peptide, produced by various species of fungi. The genus Pithomyces, and species recently reclassified into Pseudopithomyces, are notable producers of these compounds.[1] The profile of sporidesmolides, including the specific congeners produced and their respective quantities, can vary significantly between species and even between different isolates of the same species. This variability underscores the importance of detailed chemical analysis in fungal taxonomy and natural product discovery.
Pithomyces chartarum, now primarily known as Pseudopithomyces chartarum, is a well-studied species that produces a mycotoxin called sporidesmin, which can cause facial eczema in ruminants.[1] Alongside sporidesmin, this fungus also produces sporidesmolides.[1] Research has shown a close relationship between sporulation and the production of these secondary metabolites.[2][3] Different species within this group produce distinct sporidesmolide profiles, which can be used as a chemotaxonomic marker. For instance, P. chartarum is known to produce Sporidesmolides I and III, while P. maydicus produces Sporidesmolide IV.[4] Other related species have been found to produce angolide, another cyclic depsipeptide.[4][5]
Comparative Quantitative Analysis of Sporidesmolide Production
The following table summarizes the quantitative yields of different depsipeptides from various Pithomyces species as reported in the literature. It is important to note that production levels can be highly dependent on culture conditions and the specific fungal isolate.
| Fungal Species | Isolate | Depsipeptide(s) Produced | Yield (mg/L of culture medium) |
| Pithomyces chartarum | PDD 36c | Sporidesmolides I & III | 20-160 |
| Pithomyces chartarum | PDD 6324 | Sporidesmolides I & III | 20-160 |
| Pithomyces chartarum | PDD 6323 | Sporidesmolides I & III | 20-160 |
| Pithomyces maydicus | IMI 98084 | Sporidesmolide IV | 11-15 |
| Pithomyces maydicus | IMI 46232 | Sporidesmolide IV | 11-15 |
| Pithomyces sp. | IMI 101184 | Angolide | Not specified |
| Pithomyces 'species v' | IMI 102682 | Angolide | Not specified |
| Pithomyces sacchari | IMI 102686 | Peptide-like substances | Very low yield |
Data synthesized from Bertaud et al. (1965).[4]
Experimental Protocols
The following sections detail the methodologies for the cultivation of Pithomyces species and the subsequent extraction and analysis of sporidesmolides.
Fungal Cultivation for Sporidesmolide Production
-
Strain Maintenance: Maintain stable, high-sporing cultures of Pithomyces or Pseudopithomyces species on Potato Dextrose Agar (PDA) plates. This can be achieved by single spore or single hyphal tip transfers from high-sporing sectors of the isolates.[4]
-
Inoculum Preparation: Prepare a spore suspension by washing the surface of mature PDA cultures (10-14 days old) with a sterile aqueous solution of 0.05% (v/v) non-ionic surfactant (e.g., Lissapol N).[4]
-
Production Medium: For optimal production of sporidesmolides by Pithomyces chartarum, use a potato and carrot extract medium.[4][6]
-
Cultivation Conditions: Grow the fungi in surface culture. Maintain the cultures at approximately 25°C with a photoperiod, for example, 8 hours of light followed by 16 hours of darkness, to encourage sporulation.[4]
Extraction of Sporidesmolides
-
Harvesting: After a suitable incubation period (e.g., 10-14 days), harvest the fungal biomass, including the mycelium and spores.
-
Drying: Dry the harvested fungal material completely.
-
Solvent Extraction: Wash the dried fungal felts briefly with chloroform to quantitatively remove the spore surface depsipeptides.[4] Alternatively, a two-step extraction using ethyl acetate with 1% formic acid followed by isopropanol or acetonitrile can be employed for a broader range of secondary metabolites.
-
Concentration: Combine the solvent extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the dried residue in a suitable solvent, such as methanol, for subsequent analysis.
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Chromatographic System: Utilize a high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole (TQ)) with an electrospray ionization (ESI) source.
-
Column: Employ a reversed-phase C18 column (e.g., ZORBAX Eclipse XDB, 100 x 2.1 mm, 1.8 µm) for separation.
-
Mobile Phase: Use a gradient elution with a binary solvent system, such as:
-
Solvent A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient could be:
-
Start with 15% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes for column washing.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: Maintain a constant flow rate, for example, 0.3 mL/min.
-
Mass Spectrometry Parameters:
-
Operate the ESI source in positive ion mode.
-
Acquire data in a full scan mode to identify potential sporidesmolides based on their accurate mass.
-
For quantification, develop a Multiple Reaction Monitoring (MRM) method using known standards for the specific sporidesmolides of interest.
-
Visualizing the Workflow and Biosynthesis
Experimental Workflow for Sporidesmolide Analysis
The following diagram illustrates the general workflow for the comparative analysis of sporidesmolide profiles.
References
- 1. Pithomyces chartarum - Wikipedia [en.wikipedia.org]
- 2. Sporidesmin production and sporulation in Pithomyces chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sporidesmin production by Pithomyces chartarum isolates from Australia, Brazil, New Zealand and Uruguay | CoLab [colab.ws]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Navigating the Labyrinth of Target Validation: A Comparative Guide for Sporidesmolide V
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action is often a complex and multifaceted endeavor. This guide provides a comprehensive comparison of experimental approaches to validate a protein target for Sporidesmolide V, a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While the specific biological activities of this compound are not extensively documented, its structural class suggests a potential role as an ionophore, disrupting cellular ion homeostasis and leading to downstream effects such as antimicrobial or cytotoxic activity.
This guide will therefore use the hypothesis that this compound functions as an ionophore to frame a comparative analysis of target validation methodologies. We will explore various experimental strategies, from initial target identification to in-depth validation, providing detailed protocols and data presentation formats to aid in the design and execution of your research.
Unveiling the Target: A Multi-pronged Approach
The initial step in validating a target is its identification. Several orthogonal approaches can be employed, each with its own strengths and limitations. The choice of method will often depend on the available resources and the specific biological question being addressed.
Table 1: Comparison of Target Identification Methods for this compound
| Method | Principle | Advantages | Disadvantages | Throughput |
| Affinity-Based Pull-Down Assays | Immobilized this compound is used to "pull down" interacting proteins from cell lysates. | Directly identifies binding partners. | Requires chemical modification of the compound, which may alter its activity. Can yield non-specific binders. | Low to Medium |
| Yeast Three-Hybrid (Y3H) System | A modification of the yeast two-hybrid system to detect small molecule-protein interactions. | In vivo screening method. Can be adapted for high-throughput screening. | Prone to false positives and negatives. Interactions occur in a non-native (yeast) environment. | High |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | In-cell, label-free method. Can identify direct and indirect targets. | Requires specialized equipment and bioinformatics expertise for data analysis. | High |
| Computational Docking and Virtual Screening | In silico prediction of binding between this compound and known protein structures. | Cost-effective and rapid for initial hypothesis generation. | Predictions require experimental validation. Accuracy depends on the quality of protein structures and docking algorithms. | Very High |
The Workflow of Target Validation
Once a putative target has been identified, a rigorous validation process is essential to confirm its role in the mechanism of action of this compound. This typically involves a combination of biochemical, cellular, and genetic approaches.
Caption: A generalized workflow for target protein validation.
Experimental Protocols: A Closer Look
Here, we provide detailed methodologies for key experiments in the target validation cascade.
Protocol 1: Affinity-Based Pull-Down Assay
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized this compound with the beads to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a fungal strain sensitive to this compound or a human cell line for cytotoxicity studies) to a sufficient density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pull-Down:
-
Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
For a competition control, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with a high concentration of free this compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).
-
Protocol 2: Thermal Proteome Profiling (TPP)
Objective: To identify protein targets of this compound in a cellular context by observing changes in their thermal stability.
Methodology:
-
Cell Treatment:
-
Treat intact cells with either this compound or a vehicle control for a defined period.
-
-
Heat Treatment:
-
Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 37°C to 67°C in 2°C increments) for a short duration (e.g., 3 minutes).
-
-
Protein Extraction and Digestion:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Digest the soluble proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by quantitative mass spectrometry to determine the abundance of each protein at each temperature point.
-
-
Data Analysis:
-
For each protein, plot the relative soluble fraction as a function of temperature to generate a "melting curve."
-
A shift in the melting curve between the this compound-treated and control samples indicates a direct or indirect interaction. A positive shift suggests stabilization upon binding.
-
Validating the Function: Connecting Target to Phenotype
Once a direct interaction between this compound and a putative target is confirmed, the next crucial step is to demonstrate that this interaction is responsible for the observed biological effect.
Table 2: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Genetic Knockdown/Knockout (siRNA/CRISPR) | Reducing or eliminating the expression of the target protein. | Provides strong evidence for the target's involvement in the compound's activity. | Off-target effects of siRNA/CRISPR can complicate interpretation. Complete knockout may be lethal. |
| Target Overexpression | Increasing the expression of the target protein. | Can lead to a "resistance" phenotype, further validating the target. | Overexpression may lead to non-physiological effects. |
| Site-Directed Mutagenesis | Mutating the putative binding site on the target protein. | Can pinpoint the specific amino acid residues involved in the interaction. | Requires structural information about the binding site. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein in cells upon ligand binding. | Confirms target engagement in a cellular environment. | Does not directly demonstrate functional consequence. |
Protocol 3: Target Knockdown using siRNA followed by Phenotypic Assay
Objective: To determine if reducing the expression of the putative target protein alters the cellular response to this compound.
Methodology:
-
siRNA Transfection:
-
Synthesize or purchase siRNAs targeting the mRNA of the putative target protein. A non-targeting siRNA should be used as a negative control.
-
Transfect the cells with the siRNAs using a suitable transfection reagent.
-
-
Verification of Knockdown:
-
After 48-72 hours, harvest a portion of the cells and verify the reduction in target protein expression by Western blotting or qPCR.
-
-
Phenotypic Assay:
-
Treat the remaining transfected cells with a range of concentrations of this compound.
-
Perform a relevant phenotypic assay based on the hypothesized mechanism of action. For an ionophore, this could be:
-
Ion Flux Assay: Using ion-sensitive fluorescent dyes (e.g., Fluo-4 for Ca2+, SBFI for Na+) to measure changes in intracellular ion concentrations.
-
Cell Viability Assay: (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Antimicrobial Susceptibility Testing: (e.g., broth microdilution) to determine the minimum inhibitory concentration (MIC).
-
-
-
Data Analysis:
-
Compare the dose-response curves of this compound in cells with the target knockdown versus control cells. A rightward shift in the curve (i.e., increased resistance) upon target knockdown would support the hypothesis that the protein is the target.
-
Visualizing the Pathway: A Hypothetical Signaling Cascade
Assuming this compound acts as a K+ ionophore, its interaction with a putative membrane-associated protein could trigger a specific signaling cascade leading to apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
The validation of a protein target for a novel bioactive compound like this compound is a systematic process that requires the integration of multiple experimental approaches. By combining direct target identification methods with functional validation at the biochemical, cellular, and potentially in vivo levels, researchers can build a compelling case for a specific mechanism of action. This guide provides a framework and a comparative overview of the tools available to navigate this intricate but rewarding scientific journey. The hypothetical case of this compound as an ionophore serves to illustrate how these diverse methodologies can be strategically applied to elucidate the molecular basis of a compound's biological activity, paving the way for future drug development and a deeper understanding of cellular physiology.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sporidesmolide V
The following guide provides essential, step-by-step information for the proper disposal of Sporidesmolide V, a cyclic depsipeptide used in research and development. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: This guide is based on general laboratory safety principles and data available for closely related compounds. It is not a substitute for an official Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer for this compound and adhere to your institution's specific environmental health and safety (EHS) guidelines and local regulations before handling or disposing of any chemical.
Pre-Disposal Hazard Assessment
Before handling this compound, a thorough hazard assessment is crucial. While a specific Safety Data Sheet for this compound is not publicly available, an SDS for the related compound, Sporidesmolide I, from Cayman Chemical indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is imperative to confirm this for this compound with the manufacturer-supplied SDS.
Key Safety Information for Sporidesmolide I (Use for initial assessment only):
| Hazard Classification & Safety Information | Data (for Sporidesmolide I) | Source |
| GHS Classification | Not classified as hazardous | |
| Hazard Pictograms | None | |
| Signal Word | None | |
| Hazard Statements | None | |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, gloves, eye protection) | |
| First Aid Measures | No special measures required. In case of contact, supply fresh air or rinse with water. Consult a doctor if symptoms persist. | |
| Environmental Precautions | Do not allow to enter sewers or surface/ground water. |
Experimental Protocols for Waste Handling
The primary protocol for managing this compound waste involves segregation and adherence to established chemical waste streams within your organization.
Methodology for Waste Segregation and Disposal:
-
Identify Waste Type: Determine if the this compound waste is pure (unused compound) or mixed with solvents or other chemicals.
-
Consult SDS: Refer to Section 13 of the this compound SDS for specific disposal instructions provided by the manufacturer.
-
Segregate Waste:
-
Solid Waste: Collect unused this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any contaminated lab supplies in a dedicated, clearly labeled hazardous waste container. The label should include "this compound," the quantity, and the date.
-
Liquid Waste: If this compound is in solution, it must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label must list all chemical constituents and their approximate concentrations.
-
-
Follow Institutional Procedures: Adhere strictly to your institution's chemical waste disposal procedures. This typically involves arranging for a scheduled pickup by the EHS department.
-
Avoid Drain Disposal: Do not dispose of this compound, or solutions containing it, down the drain. This is to prevent it from entering sewers and surface or ground water.
While some research explores the degradation of depsipeptides through hydrolysis by adjusting pH and temperature, these are not standard disposal methods and should not be attempted without specific validation and approval from your institution's EHS department[1].
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
